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  • Product: 1-(1,3-Thiazol-2-yl)piperidin-4-one
  • CAS: 1016880-42-4

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-(1,3-Thiazol-2-yl)piperidin-4-one?

An In-depth Technical Guide to 1-(1,3-Thiazol-2-yl)piperidin-4-one: Structure, Synthesis, and Characterization Executive Summary: This technical guide provides a comprehensive overview of 1-(1,3-Thiazol-2-yl)piperidin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(1,3-Thiazol-2-yl)piperidin-4-one: Structure, Synthesis, and Characterization

Executive Summary: This technical guide provides a comprehensive overview of 1-(1,3-Thiazol-2-yl)piperidin-4-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule integrates two pharmacologically relevant scaffolds: the 1,3-thiazole ring, a core component of numerous approved drugs, and the piperidin-4-one moiety, a versatile building block for synthesizing complex molecular architectures. This document delineates the compound's chemical structure, offers a detailed retrosynthetic analysis, presents a plausible, step-by-step synthetic protocol, and provides an expert interpretation of its predicted analytical data. The guide is structured to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Part 1: Molecular Overview and Physicochemical Properties

Introduction to the Scaffold

The fusion of a thiazole ring with a piperidin-4-one core creates a molecule with considerable potential as a scaffold in drug discovery. The 1,3-thiazole ring is a privileged structure found in a wide array of bioactive compounds, including antibacterial, antifungal, and anticancer agents.[1][2][3] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a valuable component for ligand-receptor binding. The piperidin-4-one structure is a saturated heterocycle that provides a three-dimensional framework, which is often crucial for achieving target specificity and favorable pharmacokinetic properties.[4] The ketone functional group at the 4-position serves as a versatile chemical handle for further derivatization, enabling the exploration of structure-activity relationships (SAR).

Chemical Structure and Nomenclature

The chemical structure of 1-(1,3-Thiazol-2-yl)piperidin-4-one consists of a piperidin-4-one ring where the nitrogen atom is directly attached to the C2 position of a 1,3-thiazole ring.

  • IUPAC Name: 1-(1,3-thiazol-2-yl)piperidin-4-one[5]

  • CAS Number: 1016880-42-4[5]

  • Molecular Formula: C₈H₁₀N₂OS[6]

  • Canonical SMILES: C1CN(CCC1=O)C2=NC=CS2[6]

  • InChIKey: WUYSQZNFGYMRFP-UHFFFAOYSA-N[6]

Physicochemical Properties

The following table summarizes key computed physicochemical properties, which are essential for assessing the compound's drug-likeness and behavior in biological systems.

PropertyValueSource
Molecular Weight182.24 g/mol Calculated
Monoisotopic Mass182.05139 Da[6]
XLogP3 (Predicted)0.9[6]
Hydrogen Bond Donor Count0[6]
Hydrogen Bond Acceptor Count3[6]
Rotatable Bond Count1[6]

Part 2: Synthesis and Retrosynthetic Analysis

Retrosynthetic Strategy

The synthesis of 1-(1,3-thiazol-2-yl)piperidin-4-one can be logically planned by disconnecting the C-N bond between the two heterocyclic rings. This approach identifies 2-substituted thiazole and piperidin-4-one as the key precursors. A common and effective strategy involves a nucleophilic substitution reaction, where piperidin-4-one acts as the nucleophile and a thiazole ring bearing a suitable leaving group (e.g., a halogen) at the C2 position acts as the electrophile. The 2-halothiazole can, in turn, be synthesized from the more readily available 2-aminothiazole via a Sandmeyer-type reaction. 2-aminothiazole itself is classically prepared through the Hantzsch thiazole synthesis.

G target 1-(1,3-Thiazol-2-yl)piperidin-4-one disconnection1 C-N Disconnection (Nucleophilic Substitution) target->disconnection1 precursors 2-Bromothiazole + Piperidin-4-one disconnection1->precursors disconnection2 Functional Group Interconversion precursors->disconnection2 From precursor_thiazole 2-Aminothiazole disconnection2->precursor_thiazole disconnection3 Hantzsch Synthesis precursor_thiazole->disconnection3 reagents Thiourea + α-Haloacetaldehyde disconnection3->reagents

Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow

The following workflow outlines a robust, multi-step synthesis starting from common laboratory reagents. The process involves the initial construction of the thiazole ring, followed by its functionalization and final coupling with the piperidine moiety.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-type Bromination cluster_2 Step 3: Nucleophilic Aromatic Substitution start Thiourea + Chloroacetaldehyde hantzsch Reflux in Ethanol start->hantzsch aminothiazole 2-Aminothiazole hantzsch->aminothiazole diazotization Diazotization (NaNO₂, HBr, 0°C) aminothiazole->diazotization bromination Addition of CuBr diazotization->bromination bromothiazole 2-Bromothiazole bromination->bromothiazole coupling Reaction with Base (e.g., K₂CO₃ in DMF) bromothiazole->coupling piperidone Piperidin-4-one piperidone->coupling purification Workup & Purification (Column Chromatography) coupling->purification product Final Product purification->product

Proposed multi-step synthetic workflow.
Experimental Protocol: Final Coupling Step

This protocol describes the nucleophilic aromatic substitution to form the final product.

Objective: To synthesize 1-(1,3-Thiazol-2-yl)piperidin-4-one from 2-bromothiazole and piperidin-4-one hydrochloride.

Materials:

  • 2-Bromothiazole (1.0 equiv)

  • Piperidin-4-one hydrochloride (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidin-4-one hydrochloride (1.1 equiv) and anhydrous DMF.

  • Add potassium carbonate (2.5 equiv) to the suspension and stir for 20 minutes at room temperature to liberate the free base.

  • Add 2-bromothiazole (1.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Causality Check: The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting material (2-bromothiazole) is consumed. This ensures the reaction goes to completion and prevents unnecessary heating that could lead to side products.

  • Cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Self-Validation: The crude product should be purified by column chromatography on silica gel. The purity of the collected fractions must be confirmed by TLC before combining them. This ensures the final product is free from starting materials and byproducts.

Part 3: Analytical Characterization and Spectral Data

Structure elucidation of the synthesized compound is achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, we can predict the spectral characteristics with high confidence based on established principles and data from analogous structures.[1][7]

Predicted Spectral Data Summary
TechniqueParameterPredicted Value/Observation
¹H NMR Chemical Shift (δ)~ 7.45 (d, 1H, thiazole-H), ~ 7.05 (d, 1H, thiazole-H), ~ 3.80 (t, 4H, piperidine-Hα), ~ 2.60 (t, 4H, piperidine-Hβ)
¹³C NMR Chemical Shift (δ)~ 208 (C=O), ~ 168 (Thiazole C2), ~ 140 (Thiazole C4), ~ 115 (Thiazole C5), ~ 47 (Piperidine Cα), ~ 41 (Piperidine Cβ)
IR Wavenumber (cm⁻¹)~ 1720 (C=O stretch, ketone), ~ 1580 (C=N stretch, thiazole), ~ 1510 (C=C stretch, thiazole)
MS (ESI+) m/z183.0587 ([M+H]⁺)
Expert Interpretation of Predicted Spectra
  • ¹H NMR Spectroscopy: The spectrum is expected to be relatively simple and highly informative. The two protons on the thiazole ring will appear as doublets in the aromatic region, with the proton at C4 appearing further downfield due to its proximity to the sulfur atom. The piperidine protons will appear as two distinct triplets in the aliphatic region. The four protons on the carbons adjacent to the nitrogen (Hα) will be deshielded by the electron-withdrawing thiazole ring and will appear around 3.80 ppm. The four protons adjacent to the carbonyl group (Hβ) will appear further upfield, around 2.60 ppm.[7][8]

  • ¹³C NMR Spectroscopy: The most downfield signal will be the carbonyl carbon of the ketone, typically appearing above 200 ppm. The C2 carbon of the thiazole, attached to two heteroatoms (N and S), will be significantly downfield around 168 ppm. The other two thiazole carbons will appear in the 110-140 ppm range. The two unique carbons of the piperidine ring will be found in the aliphatic region, typically between 40-50 ppm.[1][7]

  • Infrared (IR) Spectroscopy: The most prominent peak will be the sharp, strong absorbance from the ketone's C=O stretch, expected around 1720 cm⁻¹. This is a key diagnostic peak confirming the presence of the piperidin-4-one moiety. Additional characteristic peaks for the C=N and C=C bonds within the thiazole ring will appear in the 1500-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the compound is expected to be readily protonated. The primary ion observed will be the [M+H]⁺ peak at an m/z corresponding to the molecular weight plus the mass of a proton (182.05 + 1.01 ≈ 183.06).[6]

Part 4: Significance in Medicinal Chemistry

1-(1,3-Thiazol-2-yl)piperidin-4-one is not merely a chemical curiosity; it is a strategic scaffold for building libraries of potential drug candidates.

  • Proven Bioactivity of the Scaffold: The core structure is related to compounds that have been investigated for a range of biological activities. For instance, derivatives of 1-(thiadiazol-2-yl)piperidine have been developed as potent and selective inhibitors of glutaminase 1 (GLS1), a target in cancer therapy.[9] The structural similarity suggests that this thiazole analogue could serve as a starting point for developing inhibitors for similar targets.

  • Versatility for Derivatization: The ketone on the piperidine ring is a key functional group for synthetic elaboration. It can undergo a wide range of reactions, including:

    • Reductive Amination: To introduce diverse amine-containing side chains, which can modulate solubility and target interactions.

    • Wittig Reaction: To introduce exocyclic double bonds, allowing for the exploration of different vector spaces around the core.

    • Grignard/Organolithium Addition: To create tertiary alcohols and introduce new chiral centers.

This synthetic tractability makes the compound an excellent starting point for a diversity-oriented synthesis campaign aimed at discovering new lead compounds for various therapeutic targets.

References

  • 1-(1,3-thiazol-2-yl)piperidin-4-one — Chemical Substance Information. NextSDS. [Link]

  • Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols. National Center for Biotechnology Information. [Link]

  • 1-(1,3-thiazol-2-yl)piperidin-4-one. PubChemLite. [Link]

  • A facile and sustainable synthesis of 2-amino-1,3-thiazole derivatives using aqueous extract of waste neem leaves. Taylor & Francis Online. [Link]

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. De Gruyter. [Link]

  • An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. National Center for Biotechnology Information. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. SpringerLink. [Link]

  • Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. [Link]

  • Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Scientific Reports. [Link]

  • Supporting Information for a related synthesis. The Royal Society of Chemistry. [Link]

  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed. [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Beilstein Journal of Organic Chemistry. [Link]

Sources

Exploratory

The Strategic Utility of 1-(1,3-Thiazol-2-yl)piperidin-4-one in Medicinal Chemistry: Synthesis, Physicochemical Profiling, and Library Generation

Executive Summary In contemporary drug discovery, the escape from "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—has driven the demand for bifunctional, sp3-rich scaffolds. 1-(1,3-Thiazol-2-yl)pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the escape from "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—has driven the demand for bifunctional, sp3-rich scaffolds. 1-(1,3-Thiazol-2-yl)piperidin-4-one has emerged as a highly privileged building block in this paradigm. By combining the robust hydrogen-bond accepting capabilities and lipophilicity of a 1,3-thiazole ring with the rigid, three-dimensional framework of a piperidin-4-one moiety, this compound serves as an ideal precursor for neuroscientific, antimicrobial, and oncological drug development.

This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic methodologies, and its application in high-throughput library generation.

Physicochemical and Structural Profiling

The structural architecture of 1-(1,3-thiazol-2-yl)piperidin-4-one allows it to interact strongly with biomolecules while maintaining properties conducive to crossing the blood-brain barrier (BBB) [1]. Its low molecular weight (182.24 g/mol ) makes it an excellent candidate for fragment-based drug discovery (FBDD), offering high ligand efficiency.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 1-(1,3-thiazol-2-yl)piperidin-4-one
CAS Number 1016880-42-4
Molecular Formula C₈H₁₀N₂OS
Molecular Weight 182.24 g/mol
Core Scaffold Thiazole-linked Piperidone
Primary Utility Synthetic intermediate for Schiff bases and reductive amination

Synthetic Methodologies: The SNAr Pathway

The synthesis of 1-(1,3-thiazol-2-yl)piperidin-4-one relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. However, executing this directly with piperidin-4-one is synthetically flawed; the free base of piperidin-4-one is highly unstable and prone to aldol-type self-condensation under basic conditions.

To circumvent this, the protocol utilizes 1,4-dioxa-8-azaspiro[4.5]decane (piperidin-4-one ethylene ketal), which masks the reactive ketone during the basic SNAr step, followed by targeted acidic deprotection [2].

Synthesis A 2-Bromothiazole C Ketal Intermediate (SNAr Adduct) A->C Base, Heat B 1,4-Dioxa-8-azaspiro [4.5]decane B->C SNAr D 1-(1,3-Thiazol-2-yl) piperidin-4-one C->D Aq. HCl Deprotection

Fig 1: Two-step synthetic pathway via SNAr and subsequent acidic ketal deprotection.

Protocol 1: Step-by-Step Synthesis of 1-(1,3-Thiazol-2-yl)piperidin-4-one
  • Reagent Preparation: Dissolve 2-bromothiazole (1.0 eq) and 1,4-dioxa-8-azaspiro[4.5]decane (1.2 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).

    • Causality: Polar aprotic solvents accelerate SNAr reactions by solvating cations (from the base) while leaving the nucleophilic amine "naked" and highly reactive. Furthermore, the bromine at the 2-position of the thiazole is highly activated toward SNAr due to the electron-withdrawing effect of the adjacent imine-like nitrogen, which stabilizes the Meisenheimer complex intermediate.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr generated during substitution. This drives the reaction equilibrium forward without providing aqueous conditions that could prematurely hydrolyze the ketal.

  • Thermal Activation: Heat the reaction mixture to 100 °C and stir for 16 hours.

    • Causality: While the 2-position of thiazole is activated, overcoming the activation energy barrier for the dearomatized transition state still requires sustained thermal input.

  • Ketal Deprotection: Cool the mixture, extract the ketal intermediate into an organic phase, and treat it with 6 M aqueous HCl at 40 °C overnight.

    • Causality: The highly acidic conditions protonate the ketal oxygens, facilitating the elimination of ethylene glycol and regenerating the reactive ketone moiety.

  • Neutralization and Isolation: Carefully neutralize the aqueous layer with saturated NaHCO₃ and extract with dichloromethane (DCM). Concentrate under reduced pressure to yield the pure ketone product.

Applications in Drug Discovery: Reductive Amination Workflows

Once synthesized, the ketone functionality of 1-(1,3-thiazol-2-yl)piperidin-4-one serves as a versatile anchor for generating diverse compound libraries. A prominent application of this scaffold is found in the structure-based discovery of inhibitors for Chitinase-3-Like Protein 1 (CHI3L1), a target implicated in tissue remodeling and inflammation [2].

By subjecting the ketone to reductive amination with various primary or secondary amines, researchers can introduce branching central tertiary amine groups that form critical hydrogen bonds with target residues (e.g., Asp207 in CHI3L1) [2].

Workflow A 1-(1,3-Thiazol-2-yl)piperidin-4-one C Reductive Amination (NaBH(OAc)3, DCE) A->C B Diverse Primary/Secondary Amines B->C D Thiazolyl-Piperidine Library C->D E High-Throughput Screening (HTS) D->E

Fig 2: Divergent library generation workflow utilizing reductive amination for HTS.

Protocol 2: Divergent Reductive Amination for Library Generation
  • Imine/Iminium Formation: Combine 1-(1,3-thiazol-2-yl)piperidin-4-one (1.0 eq) with a selected primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE).

    • Causality: DCE is the optimal solvent for this transformation; it provides excellent solubility for complex organic precursors and stabilizes the transient iminium intermediate without the toxicity profile of chloroform.

  • Electrophilic Activation: Add a catalytic amount of glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen, drastically increasing its electrophilicity and accelerating the nucleophilic attack by the amine to form the iminium ion.

  • Chemo-selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir at room temperature for 16 hours.

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. The electron-withdrawing acetate groups reduce its nucleophilicity compared to standard NaBH₄, ensuring it selectively reduces the transient iminium ion without reducing the unreacted starting ketone into a secondary alcohol.

  • Quenching and Recovery: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes the acetic acid catalyst and safely decomposes any excess hydride reagent, preventing unwanted side reactions or emulsions during the subsequent organic extraction.

References

  • Title: Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Thiazoles | AMERICAN ELEMENTS® | Products | Applications Source: American Elements URL: [Link]

Foundational

Spectroscopic Profiling of 1-(1,3-Thiazol-2-yl)piperidin-4-one: An In-Depth Technical Guide

Executive Summary The compound 1-(1,3-Thiazol-2-yl)piperidin-4-one (CAS: 1016880-42-4) represents a highly privileged heterocyclic1 in modern medicinal chemistry and drug discovery[1]. By fusing a 1,3-thiazole moiety—kno...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(1,3-Thiazol-2-yl)piperidin-4-one (CAS: 1016880-42-4) represents a highly privileged heterocyclic1 in modern medicinal chemistry and drug discovery[1]. By fusing a 1,3-thiazole moiety—known for its robust interaction with diverse biological targets—with a piperidin-4-one ring, researchers can access a versatile building block for high-throughput screening libraries[1]. Accurate structural elucidation of this intermediate is critical for downstream synthetic modifications, such as Schiff base formation or complex ring-forming reactions[1]. This whitepaper provides a comprehensive, causality-driven analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

Structural and Electronic Causality

Understanding the spectroscopic signatures of 1-(1,3-Thiazol-2-yl)piperidin-4-one requires analyzing the electronic cross-talk between its two primary domains:

  • The 1,3-Thiazole Ring: An electron-deficient heteroaromatic system. The nitrogen atom at the 1-position of the piperidine ring is directly attached to the C2 position of the thiazole. This creates an enamine-like partial conjugation, where the lone pair of the piperidine nitrogen is delocalized into the thiazole ring, significantly deshielding the piperidine's alpha-protons.

  • The Piperidin-4-one Ring: An aliphatic heterocycle containing a ketone at the C4 position. Because the C2 and C6 carbons are sp³ hybridized, the pi-system of the ketone is electronically isolated from the thiazole ring. Consequently, the carbonyl group exhibits typical unconjugated aliphatic ketone behavior rather than amide-like resonance.

Spectroscopic Data Presentation

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides immediate validation of the functional groups. The absence of an N-H stretch (typically >3200 cm⁻¹ in secondary amines) confirms the substitution at the piperidine 2[2].

Causality of Shifts: The C=O stretching frequency is a critical diagnostic marker. In highly conjugated piperidone systems (e.g., dibenzylidene derivatives), the C=O stretch can drop to ~1651 cm⁻¹[1]. However, in the unsubstituted 1-(1,3-Thiazol-2-yl)piperidin-4-one, the lack of alpha,beta-unsaturation relative to the ketone keeps the C=O stretch at a higher frequency (~1715 cm⁻¹), characteristic of an isolated six-membered ring ketone.

Table 1: Key FT-IR Vibrational Modes

Functional GroupWavenumber (cm⁻¹)IntensityCausality / Assignment
C=O (Ketone) 1715StrongUnconjugated stretching of the piperidin-4-one carbonyl.
C=N (Thiazole) 1535MediumAromatic imine stretch within the 1,3-thiazole ring.
C=C (Thiazole) 1605MediumAromatic carbon-carbon stretching.
C-N (Aliphatic) 1250StrongStretching between the piperidine nitrogen and adjacent carbons.
C-H (Aromatic) 3110Weaksp² C-H stretching of the thiazole ring protons.
C-H (Aliphatic) 2850 - 2950Mediumsp³ C-H stretching of the piperidine methylene groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map. The assignments below are synthesized based on the established behavior of 2-aminothiazole 2[2] and N-substituted 3[3].

¹H NMR (400 MHz, CDCl₃)

Causality of Shifts: The thiazole protons (H-4 and H-5) appear as distinct doublets due to mutual coupling (J ≈ 3.6 Hz)[2]. The piperidine ring exhibits a highly symmetrical AA'BB' spin system due to rapid chair-chair interconversion at room temperature. The protons adjacent to the nitrogen (H-2, H-6) are significantly deshielded (~3.85 ppm) compared to standard piperidines because the nitrogen's lone pair is partially withdrawn by the electron-deficient thiazole ring.

Table 2: ¹H NMR Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.20 Doublet (d)1H3.6Thiazole H-4
6.58 Doublet (d)1H3.6Thiazole H-5
3.85 Triplet (t)4H6.2Piperidine H-2, H-6 (N-CH₂)
2.55 Triplet (t)4H6.2Piperidine H-3, H-5 (CO-CH₂)
¹³C NMR (100 MHz, CDCl₃)

Causality of Shifts: The carbonyl carbon (C-4 of piperidine) is the most deshielded nucleus, resonating at ~207.5 ppm, confirming its unconjugated nature (conjugated analogues appear at ~185 ppm)[1]. The thiazole C-2 carbon is also highly deshielded (~171.0 ppm) due to the combined electronegative pull of the adjacent sulfur, nitrogen, and the exocyclic piperidine nitrogen.

Table 3: ¹³C NMR Assignments

Chemical Shift (δ, ppm)Carbon TypeAssignment
207.5 Quaternary (C=O)Piperidine C-4 (Carbonyl)
171.0 Quaternary (C=N)Thiazole C-2 (Attached to N)
139.0 Methine (CH)Thiazole C-4
108.5 Methine (CH)Thiazole C-5
46.5 Methylene (CH₂)Piperidine C-2, C-6
41.2 Methylene (CH₂)Piperidine C-3, C-5

Visualizing the Spectroscopic Logic

NMR_Logic Core 1-(1,3-Thiazol-2-yl)piperidin-4-one Thiazole 1,3-Thiazole Ring (Electron-Withdrawing) Core->Thiazole Piperidone Piperidin-4-one Ring (Aliphatic Ketone) Core->Piperidone C2_Thiazole C2 (N-linked) Deshielded (~171 ppm) Thiazole->C2_Thiazole C4_Ketone C4 (C=O) Highly Deshielded (~207 ppm) Piperidone->C4_Ketone N_CH2 C2'/C6' (N-CH2) Deshielded by N (~46 ppm) Piperidone->N_CH2

Diagram 1: Structural causality mapping of key 13C NMR chemical shifts.

Experimental Protocols: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), spectroscopic acquisition must follow a self-validating protocol. The following methodologies ensure that artifacts are eliminated and data integrity is maintained.

FT-IR Acquisition Protocol (ATR Method)
  • Background Subtraction: Before sample analysis, acquire a background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal (typically 32 scans at 4 cm⁻¹ resolution). Causality: This eliminates atmospheric CO₂ and H₂O vapor interference.

  • Sample Application: Apply 1-2 mg of the neat solid 1-(1,3-Thiazol-2-yl)piperidin-4-one directly onto the ATR crystal.

  • Pressure Application: Engage the pressure anvil until the instrument software indicates optimal contact. Causality: Insufficient pressure leads to weak signal-to-noise ratios, particularly in the high-frequency C-H stretching region.

  • Acquisition & Processing: Acquire 32 scans. Apply an ATR correction algorithm to account for depth-of-penetration variations across the wavenumber scale.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the lock signal, while TMS serves as the absolute zero-point reference (δ = 0.00 ppm), ensuring chemical shift accuracy.

  • Shimming: Perform automated gradient shimming (Z1 to Z5) followed by manual fine-tuning. Causality: Poor shimming broadens the peaks, obscuring the critical 3.6 Hz J-coupling of the thiazole protons.

  • ¹H NMR Acquisition: Set a relaxation delay (D1) of 2 seconds and acquire 16 transients.

  • ¹³C NMR Acquisition: Set a relaxation delay of 2-3 seconds and acquire 1024 transients using a standard proton-decoupled pulse sequence (e.g., zgpg30). Causality: The extended relaxation delay ensures that the quaternary carbons (C=O and thiazole C-2) relax fully between pulses, allowing them to appear distinctly above the baseline noise.

Workflow Sample Sample Prep (CDCl3 + TMS) Lock Lock & Shim (Ensure Field Homogeneity) Sample->Lock Acquire_1H 1H Acquisition (16 Scans, D1=2s) Lock->Acquire_1H Acquire_13C 13C Acquisition (1024 Scans, D1=3s) Lock->Acquire_13C Process Fourier Transform & Phase Correction Acquire_1H->Process Acquire_13C->Process Validate Data Validation (Compare to Literature) Process->Validate

Diagram 2: Self-validating NMR acquisition workflow ensuring high-fidelity data.

Conclusion

The spectroscopic profile of 1-(1,3-Thiazol-2-yl)piperidin-4-one is a direct manifestation of its bipartite structure. The electron-withdrawing nature of the 1,3-thiazole ring heavily dictates the chemical shifts of the adjacent piperidine methylene protons, while the isolated nature of the C4 ketone ensures it retains classic aliphatic vibrational and resonance frequencies. By adhering to the rigorous acquisition protocols outlined above, researchers can confidently validate the structural integrity of this crucial pharmacophore.

References

  • 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES Source: Rasayan Journal of Chemistry URL:[Link]

Sources

Exploratory

The Emerging Role of the 1-(1,3-Thiazol-2-yl)piperidin-4-one Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide Abstract In the landscape of drug discovery, the strategic combination of known pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. This guide delves into...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

In the landscape of drug discovery, the strategic combination of known pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. This guide delves into the medicinal chemistry of one such hybrid scaffold: 1-(1,3-thiazol-2-yl)piperidin-4-one . This molecule represents a deliberate fusion of the biologically versatile 1,3-thiazole ring and the synthetically tractable piperidin-4-one moiety. We will explore the foundational logic for its design, dissect key synthetic pathways, and illuminate its vast potential across multiple therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases. This document serves as a technical resource for researchers and drug development professionals, providing not only a review of the existing landscape but also actionable insights and detailed experimental protocols to guide future discovery efforts.

Introduction: The Principle of Molecular Hybridization

The pursuit of novel therapeutics is often a balance between exploring new biological targets and designing molecules with improved efficacy, selectivity, and pharmacokinetic properties. A powerful strategy in this endeavor is the use of "privileged scaffolds"—molecular cores that are capable of binding to multiple biological targets. Both the thiazole and piperidin-4-one rings independently qualify as privileged structures.

  • The 1,3-Thiazole Ring: This five-membered heterocycle is a prominent feature in numerous approved drugs, including the antibacterial agent Cefixime and the anti-cancer drug Tiazofurin.[1] Its prevalence stems from its ability to act as a bioisostere for other functional groups and to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking.[2][3] Thiazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and cholinesterase inhibitory effects.[1][4][5]

  • The Piperidin-4-one Core: As a saturated heterocycle, the piperidine ring is a fundamental component in natural products and synthetic drugs, prized for its ability to introduce three-dimensionality into a molecule.[6] The ketone at the 4-position provides a versatile chemical handle for further modification, allowing for the systematic exploration of chemical space. Piperidin-4-one derivatives are known to possess significant antimicrobial, antiviral, and central nervous system (CNS) activities.[7]

The fusion of these two pharmacophores into the 1-(1,3-thiazol-2-yl)piperidin-4-one scaffold creates a molecule with inherent potential for broad biological activity and extensive chemical modification. This guide will explore the synthesis, functionalization, and therapeutic applications of this promising chemical entity.

Structural Features and Synthetic Accessibility

The core structure of 1-(1,3-thiazol-2-yl)piperidin-4-one presents multiple avenues for chemical derivatization, making it an ideal starting point for library synthesis in a drug discovery program.

G cluster_scaffold 1-(1,3-thiazol-2-yl)piperidin-4-one Core scaffold R1 R1 (Position 4) R1->p1 R2 R2 (Position 5) R2->p2 Ketone Ketone Functionalization Ketone->p5

Caption: Key sites for derivatization on the core scaffold.

General Synthetic Strategy

The most direct and widely applicable method for constructing this scaffold involves the nucleophilic substitution reaction between a 2-halothiazole and piperidin-4-one. This approach is favored due to the commercial availability of a wide variety of substituted 2-halothiazoles, allowing for rapid generation of analogs.

G start Starting Materials: - Substituted 2-Bromothiazole - Piperidin-4-one step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 product Product: 1-(thiazol-2-yl)piperidin-4-one Derivative step1->product conditions Conditions: - Base (e.g., K2CO3, DIPEA) - Solvent (e.g., DMF, Acetonitrile) - Heat (80-120 °C) conditions->step1

Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 1-(4-phenyl-1,3-thiazol-2-yl)piperidin-4-one

This protocol provides a representative method for synthesizing a derivative of the core scaffold. The choice of a phenyl group at the 4-position of the thiazole is illustrative and can be substituted with other groups based on the desired SAR exploration.

Principle: This procedure utilizes a palladium-catalyzed Buchwald-Hartwig amination or a classical nucleophilic substitution under basic conditions to couple 2-bromo-4-phenylthiazole with piperidin-4-one. The causality for choosing these conditions rests on their proven reliability and high yields for N-arylation of secondary amines.

Materials:

  • 2-bromo-4-phenyl-1,3-thiazole

  • Piperidin-4-one hydrochloride

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂) (if using Buchwald-Hartwig)

  • Xantphos (if using Buchwald-Hartwig)

  • N,N-Dimethylformamide (DMF) or Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add piperidin-4-one hydrochloride (1.1 eq), potassium carbonate (3.0 eq), and anhydrous DMF.

  • Add 2-bromo-4-phenyl-1,3-thiazole (1.0 eq) to the mixture.

  • Stir the reaction mixture at 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(4-phenyl-1,3-thiazol-2-yl)piperidin-4-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Medicinal Chemistry Applications and SAR

The true value of the 1-(1,3-thiazol-2-yl)piperidin-4-one scaffold lies in its potential to be tailored for various therapeutic targets.

Neurodegenerative Disorders: Cholinesterase Inhibition

Rationale: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. Thiazole-containing compounds, such as the drug Acotiamide, are known cholinesterase inhibitors.[2][4] The piperidine moiety is also a common feature in many CNS-active drugs and can interact with the peripheral anionic site (PAS) of AChE.

Structure-Activity Relationship (SAR) Insights:

  • Studies on related 1,3-thiazole derivatives have shown that substitution on the thiazole ring is critical for potency.[4]

  • Amide-containing derivatives, for example, have demonstrated potent AChE inhibition, with IC₅₀ values in the nanomolar range.[4]

  • The piperidin-4-one ketone can be derivatized to introduce hydrogen bond donors/acceptors, potentially increasing affinity for the enzyme's active site. For instance, conversion to an oxime or a substituted amine via reductive amination could probe different regions of the binding pocket.

Compound TypeTarget EnzymeIC₅₀ (µM)Reference
1,3-Thiazole-piperazine (R=benzyl)AChE0.011 ± 0.001[4]
1,3-Thiazole-piperazine (R=2-pyridyl)AChE0.051 ± 0.002[4]
Thiazole Amide 7 (quinoxaline)AChE91[2]
Thiazole Amide 6 (benzyl)BChE195[2]
Note: Data is for related thiazole derivatives to illustrate potential.
Oncology: Kinase and Cell Proliferation Inhibition

Rationale: The thiazole ring is a key component of several kinase inhibitors. For example, Dasatinib contains a 2-aminothiazole motif. The piperidone ring can be used to orient substituents toward specific binding pockets within the ATP-binding site of kinases. Derivatives of this scaffold are promising candidates for targeting kinases like EGFR and BRAF, which are implicated in various cancers.[1]

SAR Insights:

  • Hybrid molecules incorporating pyrimidine and thiazole have shown potent antiproliferative activity, with GI₅₀ values in the low micromolar range against human cancer cell lines.[1]

  • The ketone of the piperidin-4-one can be used as a point for attaching other pharmacophores or for creating rigid, spirocyclic systems that can enhance binding affinity and selectivity.

  • The development of thiazolidinone derivatives (a related scaffold) has yielded compounds with potent EGFR and HER-2 inhibitory activities (IC₅₀ values of 0.09 µM and 0.42 µM, respectively), highlighting the potential of related heterocyclic systems.[1]

Antimicrobial Agents

Rationale: With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Both piperidin-4-ones and thiazoles have a history of antimicrobial activity.[3][7] The combination of these two moieties offers a platform for developing agents with potentially new mechanisms of action.

SAR Insights:

  • Derivatization of the piperidin-4-one ketone into thiosemicarbazones has been shown to significantly enhance antifungal and antibacterial activity compared to the parent ketone.[7]

  • Novel thiazole aminoguanidines have demonstrated potent activity against MRSA and E. coli by targeting enzymes like undecaprenyl diphosphate synthase (UPPS).[3] Compound 4i from one such study showed rapid bactericidal activity, completely eliminating MRSA within 4 hours at its MIC.[3]

  • The flexibility and nature of the substituent attached to the thiazole ring are crucial for achieving broad-spectrum activity, including against Gram-negative bacteria.[3]

G Core 1-(thiazol-2-yl)piperidin-4-one Scaffold Neuro Neurodegenerative Disorders Core->Neuro Oncology Oncology Core->Oncology Antimicrobial Infectious Diseases Core->Antimicrobial Target1 Target: Cholinesterases (AChE, BChE) Neuro->Target1 Target2 Target: Kinases (EGFR, BRAF) Oncology->Target2 Target3 Target: Bacterial Enzymes (e.g., UPPS) Antimicrobial->Target3

Sources

Foundational

Structural Crystallography of 1-(1,3-Thiazol-2-yl)piperidin-4-one: A Technical Guide for Drug Design

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Pharmacological Context As a Senior Application Scientist i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Pharmacological Context

As a Senior Application Scientist in structural chemistry, I frequently encounter scaffolds that serve as the backbone for novel therapeutics. The compound 1-(1,3-Thiazol-2-yl)piperidin-4-one (Chemical Formula: C₈H₁₀N₂OS) is a privileged pharmacophore. The fusion of a planar, electron-rich thiazole ring with a flexible, hydrogen-bond-accepting piperidin-4-one macrocycle creates a unique topological profile.

Understanding the precise three-dimensional arrangement of this molecule is not merely an academic exercise; it is the foundation of rational drug design. Derivatives of the piperidinyl-heterocycle class have been extensively utilized in the development of kinase inhibitors and, more recently, as potent NLRP3 inflammasome inhibitors [1]. The spatial orientation between the thiazole and piperidone rings dictates how the molecule occupies a target protein's binding pocket. X-ray crystallography remains the gold standard for elucidating these critical conformational parameters, such as ring puckering and dihedral angles, which directly influence binding affinity and target selectivity[2].

Conformational Logic & Structural Analysis

The structural integrity of 1-(1,3-Thiazol-2-yl)piperidin-4-one is governed by the electronic interplay between its two rings.

The C–N Linker: A Conformational Lock

The bond connecting the thiazole C2 carbon to the piperidine N1 nitrogen is of particular interest. Due to the delocalization of the nitrogen lone pair into the electron-deficient thiazole π-system, this C–N bond exhibits partial double-bond character . This restricts free rotation, effectively "locking" the molecule into a preferred conformational state. This rigidity reduces the entropic penalty upon binding to a receptor.

Ring Puckering and Planarity

Based on crystallographic precedents of analogous structures, the piperidin-4-one ring strictly adopts a chair conformation to minimize 1,3-diaxial steric clashes [3]. The carbonyl oxygen at the 4-position sits at the tip of the chair, serving as a highly accessible hydrogen-bond acceptor. Conversely, the thiazole ring remains strictly planar. The dihedral angle between the mean plane of the thiazole ring and the mean plane of the piperidone ring typically ranges between 20° and 25°, a slight twist that optimizes intermolecular packing while maintaining conjugation.

ConformationalLogic Molecule 1-(1,3-Thiazol-2-yl) piperidin-4-one Thiazole Thiazole Ring (Planar, π-System) Molecule->Thiazole Piperidone Piperidone Ring (Chair Conformation) Molecule->Piperidone Linker C-N Bond (Partial Double Bond) Molecule->Linker Target Receptor Binding Pocket Thiazole->Target π-π Stacking Piperidone->Target H-Bonding (C=O) Linker->Target Conformational Lock

Conformational logic and receptor binding mapping.

Self-Validating Crystallographic Methodology

To obtain high-resolution structural data, the experimental workflow must be rigorously controlled. The following step-by-step protocol outlines the optimal pathway for the crystallization and X-ray diffraction analysis of 1-(1,3-Thiazol-2-yl)piperidin-4-one.

Phase 1: Crystal Growth (Vapor Diffusion)

Causality: Vapor diffusion allows for the slow, controlled supersaturation of the compound, which is critical for growing single crystals with minimal lattice defects.

  • Solvent Selection: Dissolve 10 mg of the synthesized compound in 1 mL of a highly volatile good solvent (e.g., Dichloromethane).

  • Anti-Solvent Chamber: Place the open vial inside a larger sealed chamber containing 5 mL of an anti-solvent (e.g., Hexane or Diethyl Ether).

  • Equilibration: Allow the system to equilibrate at 4°C for 48–72 hours. The slow vapor transfer will yield colorless, block-like single crystals.

Phase 2: Cryo-Mounting & Data Collection

Causality: Collecting data at cryogenic temperatures (100 K) drastically reduces atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for the precise mathematical location of hydrogen atoms.

  • Harvesting: Submerge the selected single crystal (approx. 0.2 × 0.15 × 0.1 mm) in Paratone-N oil. Note: The oil acts as a cryoprotectant to prevent ice ring formation during freezing.

  • Mounting: Mount the crystal onto a MiTeGen polyimide loop and immediately transfer it to the goniometer head under a 100 K nitrogen cold stream.

  • Diffraction: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) using a CCD or CMOS area-detector diffractometer. Collect full-sphere data using ω and φ scans.

Phase 3: Structure Solution & Refinement

Causality: Raw diffraction images only provide amplitudes; the "phase problem" must be solved mathematically to generate the electron density map.

  • Integration: Process the raw frames using software such as APEX3/SAINT to integrate intensities and apply multi-scan absorption corrections (SADABS).

  • Solution: Solve the structure using intrinsic phasing or direct methods via SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Cryo-Mounting (Paratone-N, 100K) N1->N2 N3 3. X-Ray Diffraction (Mo Kα Radiation) N2->N3 N4 4. Data Integration (SAINT/APEX3) N3->N4 N5 5. Structure Solution (SHELXT) N4->N5 N6 6. Refinement (SHELXL) N5->N6

X-ray crystallography workflow for structural elucidation.

Quantitative Crystallographic Data

The table below summarizes the expected quantitative crystallographic parameters for 1-(1,3-Thiazol-2-yl)piperidin-4-one, synthesized from empirical data of closely related piperidinyl-thiazole analogs [3]. These parameters define the supramolecular assembly, where molecules are primarily stabilized by weak intermolecular C–H···O hydrogen bonds forming infinite chains along the crystallographic b-axis.

ParameterValue / Characteristic
Empirical Formula C₈H₁₀N₂OS
Formula Weight 182.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 6.82 Å, b ≈ 9.27 Å, c ≈ 14.59 Å
Volume ~892.3 ų
Z (Molecules per unit cell) 4
Calculated Density 1.356 g/cm³
Goodness-of-fit on F² 1.025 - 1.050
Final R indices [I>2sigma(I)] R1 ≈ 0.035, wR2 ≈ 0.085

Table 1: Representative crystallographic data and refinement parameters for the 1-(1,3-Thiazol-2-yl)piperidin-4-one scaffold.

Conclusion

The structural analysis of 1-(1,3-Thiazol-2-yl)piperidin-4-one reveals a highly ordered system where the piperidone chair conformation and the planar thiazole ring are locked in a specific orientation by a conjugated C–N bond. By employing rigorous low-temperature X-ray diffraction protocols, researchers can map these exact atomic coordinates. This high-resolution understanding is non-negotiable for computational chemists performing in silico docking studies, ensuring that virtual screening models are grounded in empirical, crystallographic reality.

References

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from[Link]

  • Google Patents. (2001). Substituted 1,3-thiazole compounds, their production and use (WO2001074811A2).
  • Ghabbour, H. A., et al. (2012). N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. PubMed Central (PMC). Retrieved from[Link]

Exploratory

Preclinical In Vitro Safety and Toxicity Profiling of 1-(1,3-Thiazol-2-yl)piperidin-4-one: A Technical Whitepaper

Executive Summary 1-(1,3-Thiazol-2-yl)piperidin-4-one (CAS 1016880-42-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and neuroscientific drug discovery. It merges two pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1,3-Thiazol-2-yl)piperidin-4-one (CAS 1016880-42-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and neuroscientific drug discovery. It merges two privileged scaffolds: a 1,3-thiazole ring, known for its robust bioactivity and blood-brain barrier (BBB) penetrability, and a piperidin-4-one moiety, which serves as a critical synthetic intermediate for Schiff base formation and library synthesis.

However, while its pharmacological potential is vast, its baseline hazard profile includes Acute Toxicity Category 4 (oral, dermal, inhalation) and Skin Irritation Category 2. For drug development professionals, advancing compounds containing this scaffold requires a rigorous, front-loaded in vitro safety profiling strategy. As a Senior Application Scientist, I have designed this whitepaper to provide a standardized, self-validating experimental framework for assessing the safety profile of this compound during hit-to-lead optimization.

Mechanistic Toxicology: Deconstructing the Scaffold

Understanding the causality behind a compound's toxicity is paramount. The potential toxicity of 1-(1,3-Thiazol-2-yl)piperidin-4-one is driven by the intrinsic liabilities of its two constituent rings:

  • The 1,3-Thiazole Liability (Metabolic Activation): Thiazole rings are highly susceptible to cytochrome P450 (CYP)-mediated oxidation in the liver. This metabolic activation can yield reactive electrophilic intermediates, such as thiazole epoxides or S-oxides. These transient species can covalently bind to nucleophilic residues on hepatic proteins, leading to mechanism-based inhibition (MBI) of CYP enzymes or idiosyncratic hepatotoxicity.

  • The Piperidine Liability (Proarrhythmic Risk): Basic amines, particularly piperidines, are classic pharmacophores that frequently interact with the hERG (human Ether-à-go-go-Related Gene) potassium channel. They become protonated at physiological pH and bind to aromatic residues (Tyr652, Phe656) within the channel pore. While the electron-withdrawing ketone at position 4 of the piperidin-4-one ring reduces the basicity of the nitrogen compared to an unsubstituted piperidine, the proarrhythmic risk (QTc prolongation) remains a critical endpoint that must be empirically ruled out.

MechanisticPathway Compound 1-(1,3-Thiazol-2-yl)piperidin-4-one (Parent Compound) CYP CYP450 Metabolism (Hepatic Activation) Compound->CYP Oxidation hERG hERG K+ Channel Binding (Piperidine Moiety) Compound->hERG Direct Binding Epoxide Reactive Epoxide / S-Oxide Intermediate CYP->Epoxide Protein Covalent Protein Binding (Hepatotoxicity Risk) Epoxide->Protein Adduct Formation Arrhythmia Proarrhythmic Risk (QT Prolongation) hERG->Arrhythmia

Mechanistic toxicity pathways mapping CYP450 activation and hERG channel binding liabilities.

In Vitro Safety Screening Cascade

To systematically de-risk 1-(1,3-Thiazol-2-yl)piperidin-4-one, we deploy a tiered in vitro screening cascade. Every assay is designed as a self-validating system, incorporating strict positive and negative controls to ensure the assay window is robust before any test article data is interpreted.

ScreeningWorkflow Start Compound Triage CAS 1016880-42-4 Cyto HepG2 Cytotoxicity (CellTiter-Glo) Start->Cyto Ames Ames Test (OECD 471) Cyto->Ames hERG hERG Patch-Clamp (ICH S7B) Ames->hERG CYP CYP Inhibition (FDA Guidance) hERG->CYP Go Lead Optimization (Go/No-Go) CYP->Go

Sequential in vitro safety screening cascade for hit-to-lead progression.

Step-by-Step Experimental Methodologies

Protocol 1: High-Throughput HepG2 Cytotoxicity Assay

Rationale: To differentiate target-specific pharmacology from basal cell death, cytotoxicity must be established in a metabolically competent cell line (HepG2)[1]. Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point dose-response curve of 1-(1,3-Thiazol-2-yl)piperidin-4-one (0.1 µM to 100 µM) in 100% DMSO. Normalize final assay DMSO concentration to 0.5%.

  • Treatment: Transfer compounds to the cell plate. Include a vehicle control (0.5% DMSO) and a positive control (10 µM Staurosporine) to validate the maximum cell death signal.

  • Incubation & Detection: Incubate for 48 hours. Equilibrate plates to room temperature, add CellTiter-Glo® reagent (1:1 v/v), and incubate for 10 minutes on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Quantification: Measure luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: To evaluate genotoxic potential (DNA intercalation/adduct formation) in strict compliance with [2]. Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight.

  • Metabolic Activation: Prepare 10% rat liver S9 fraction (induced with Aroclor 1254) with necessary cofactors (NADP+, G6P) to simulate hepatic metabolism.

  • Exposure (Pre-incubation Method): Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9), and 50 µL of the test compound (up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Validation & Scoring: Include strain-specific positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) to validate the assay window. Incubate plates for 48-72 hours. Count revertant colonies. A positive result is defined as a dose-dependent, reproducible increase in revertants (≥2-fold over vehicle).

Protocol 3: Automated Patch-Clamp hERG Assay

Rationale: To assess proarrhythmic risk via IKr channel blockade, aligning with the [3]. Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform. Establish whole-cell configuration (seal resistance >1 GΩ).

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV (2 seconds) followed by a repolarizing step to -50 mV (2 seconds) to elicit the outward tail current.

  • Perfusion & Validation: Perfuse the test compound at increasing concentrations (1, 3, 10, 30 µM). The system is self-validating: a stable baseline must be maintained for 3 minutes prior to compound addition, and 1 µM E-4031 (a known hERG inhibitor) is added at the end of the experiment to confirm 100% block.

  • Analysis: Calculate the fractional block of the tail current and determine the IC50.

Protocol 4: CYP3A4 Reversible and Time-Dependent Inhibition (TDI)

Rationale: To evaluate the potential for drug-drug interactions (DDIs) due to the thiazole ring, conforming to the[4]. Methodology:

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.1 mg/mL) with the test compound (0.1–50 µM) in potassium phosphate buffer (pH 7.4).

  • TDI Pre-incubation: For time-dependent inhibition, pre-incubate the mixture with and without NADPH for 30 minutes at 37°C. (A shift in IC50 > 1.5-fold in the presence of NADPH indicates mechanism-based inhibition).

  • Substrate Addition: Add a CYP3A4-specific probe substrate (e.g., Midazolam) and incubate for 10 minutes.

  • Termination & LC-MS/MS: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

Quantitative Data Presentation

Table 1: Physicochemical and Baseline Toxicity Parameters

Parameter Value / Classification Implication for Drug Design
Chemical Name 1-(1,3-Thiazol-2-yl)piperidin-4-one Privileged dual-heterocycle scaffold
CAS Number 1016880-42-4 Unique identifier for regulatory tracking
Molecular Weight 182.24 g/mol Highly favorable for lead optimization (Rule of 5 compliant)
Acute Toxicity (GHS) Category 4 (Oral, Dermal, Inhalation) Requires PPE; indicates baseline systemic toxicity

| Skin Irritation (GHS) | Category 2 (H315) | Potential for localized tissue reactivity |

Table 2: Representative In Vitro Safety Thresholds for Hit-to-Lead Progression

Assay Endpoint Target Threshold (Go/No-Go) Mechanistic Rationale
HepG2 Cytotoxicity (IC50) > 50 µM Ensures a wide therapeutic window over basal cell death
Ames Test (Mutagenicity) Negative (All strains, ±S9) Rules out direct DNA damage and carcinogenic potential
hERG Inhibition (IC50) > 30 µM Mitigates risk of QTc prolongation and Torsades de Pointes

| CYP3A4 Inhibition (IC50) | > 10 µM (No TDI shift) | Prevents clinical drug-drug interactions and hepatotoxicity |

References

  • NextSDS. "1-(1,3-thiazol-2-yl)piperidin-4-one — Chemical Substance Information." NextSDS. URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry." FDA. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." ICH Safety Guidelines. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetics of 1-(1,3-Thiazol-2-yl)piperidin-4-one Derivatives

Foreword: The Strategic Imperative of Pharmacokinetic Profiling In the landscape of modern drug discovery, the intrinsic biological activity of a molecule is but one facet of its potential therapeutic utility. The journe...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of Pharmacokinetic Profiling

In the landscape of modern drug discovery, the intrinsic biological activity of a molecule is but one facet of its potential therapeutic utility. The journey of a drug candidate from administration to its site of action, and its eventual elimination from the body, is governed by a complex interplay of physicochemical properties and physiological processes. This journey, encapsulated by the principles of Pharmacokinetics (PK) — Absorption, Distribution, Metabolism, and Excretion (ADME) — is the ultimate determinant of a compound's efficacy and safety profile. The 1-(1,3-thiazol-2-yl)piperidin-4-one scaffold represents a privileged structure in medicinal chemistry, with derivatives showing promise across various therapeutic areas, from oncology to infectious diseases.[1][2] The piperidone ring serves as a versatile precursor to the piperidine moiety, a common feature in many drug candidates, while the thiazole ring is a crucial pharmacophore in numerous clinically approved drugs.[2][3]

This guide provides an in-depth exploration of the pharmacokinetic considerations essential for advancing 1-(1,3-thiazol-2-yl)piperidin-4-one derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond mere protocol recitation to explain the causality behind experimental choices. Our objective is to provide a self-validating framework for investigation, grounded in authoritative science, to empower rational drug design and de-risk preclinical development. Understanding the structure-pharmacokinetic relationships (SPKR) is paramount; minor structural modifications can profoundly impact a compound's ADME profile, transforming a potent molecule into a viable therapeutic agent.[4]

Section 1: Absorption - The Gateway to Systemic Exposure

The absorption process, primarily concerning oral administration, dictates the extent and rate at which a drug enters systemic circulation. For 1-(1,3-thiazol-2-yl)piperidin-4-one derivatives, achieving adequate oral bioavailability is a critical first hurdle. The key determinants are the compound's aqueous solubility and its ability to permeate the intestinal epithelium.

Core Physicochemical Drivers of Absorption

The interplay of lipophilicity, ionization state (pKa), and solubility governs a molecule's ability to navigate the gastrointestinal tract.

  • Lipophilicity (LogP/LogD): An optimal balance is crucial. While sufficient lipophilicity is required to cross the lipid-rich cell membranes of the gut wall, excessive lipophilicity can lead to poor aqueous solubility and entrapment in lipid bilayers. For thiazole-based molecules, LogP values in the range of 1-3 are often favorable for oral absorption.[5]

  • Ionization (pKa): The piperidinone moiety contains a basic nitrogen atom. Its pKa will determine the charge state of the molecule at the physiological pH of the gut (pH 1-3 in the stomach, 6-7.5 in the intestine). The un-ionized form is generally more membrane-permeable.

  • Solubility: Poor aqueous solubility is a primary cause of low oral bioavailability. Modifications to the core structure, such as the introduction of polar groups, can enhance solubility but may concurrently decrease permeability.[4]

In silico tools are invaluable for early-stage prediction of these properties.

PropertyTypical Favorable RangeRationale for 1-(1,3-Thiazol-2-yl)piperidin-4-one Derivatives
LogP 1 - 3Balances solubility and permeability. The thiazole and piperidinone rings contribute to a moderate LogP.
LogD at pH 7.4 1 - 3Reflects lipophilicity at physiological pH, accounting for the basic piperidinone nitrogen.
Aqueous Solubility > 50 µg/mLEnsures the compound is in solution and available for absorption in the GI tract.
pKa 7 - 11The basicity of the piperidine nitrogen influences charge and thus permeability across different GI segments.[5]
Polar Surface Area (PSA) < 140 ŲA key predictor of membrane permeability. The core scaffold is well within this range.

Table 1: Key Physicochemical Properties Influencing Oral Absorption.

Experimental Assessment: The Caco-2 Permeability Assay

The gold standard for in vitro prediction of intestinal absorption is the Caco-2 permeability assay. This assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express transporters similar to the small intestine epithelium. The rate of compound transport across this monolayer provides a reliable estimate of its in vivo absorption potential.

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® filter inserts for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). A TEER value > 250 Ω·cm² is typically required. Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Assay Initiation (Apical to Basolateral): a. Wash the monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add the test compound (typically 1-10 µM in HBSS) to the apical (AP) chamber. c. Add fresh HBSS to the basolateral (BL) chamber. d. Incubate at 37°C with gentle shaking.

  • Assay Initiation (Basolateral to Apical): a. Perform the reverse experiment by adding the test compound to the BL chamber and fresh buffer to the AP chamber. This is crucial for identifying active efflux.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the receiver chamber (BL for A-to-B, AP for B-to-A). Replace the volume with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the test compound in all samples using a sensitive bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s.

    Papp = (dQ/dt) / (A * C₀)

    Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): Calculate the ratio of Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Section 2: Distribution - Reaching the Target

Once absorbed, a drug distributes throughout the body via the circulatory system. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.

Key Distribution Parameters
  • Plasma Protein Binding (PPB): Drugs can bind reversibly to plasma proteins, primarily albumin and α1-acid glycoprotein. Only the unbound (free) fraction is pharmacologically active and available to distribute into tissues and be metabolized or excreted. High PPB (>99%) can limit drug efficacy and complicates dosing. Thiazole derivatives have been reported to exhibit high PPB.[5]

  • Volume of Distribution (Vd): This theoretical volume represents the extent to which a drug distributes into tissues versus remaining in the plasma. A high Vd suggests extensive tissue distribution, while a low Vd indicates the drug is largely confined to the bloodstream.

Experimental Assessment: Equilibrium Dialysis for PPB

Equilibrium dialysis is the reference method for determining the fraction of a drug bound to plasma proteins. It relies on the diffusion of the unbound drug across a semi-permeable membrane until equilibrium is reached.

  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus, which consists of Teflon cells, each divided into two chambers by a semi-permeable membrane (typically with a molecular weight cut-off of 5-10 kDa).

  • Sample Preparation: Add plasma (human, rat, etc.) spiked with the test compound (at a concentration well below its solubility limit) to one chamber (the plasma chamber).

  • Buffer Addition: Add an equal volume of protein-free buffer (e.g., phosphate-buffered saline, PBS) to the other chamber (the buffer chamber).

  • Incubation: Seal the apparatus and incubate in a shaking water bath at 37°C for a sufficient period (typically 4-24 hours) to reach equilibrium. The time to reach equilibrium should be predetermined.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the test compound in both aliquots using LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration (C_unbound). The concentration in the plasma chamber represents the total drug concentration (C_total).

  • Calculation:

    • Fraction unbound (fu) = C_unbound / C_total

    • Percent bound = (1 - fu) * 100%

Section 3: Metabolism - Biotransformation and Clearance

Metabolism is the body's process of chemically modifying drugs into different compounds (metabolites), primarily in the liver. This process facilitates excretion and can lead to the inactivation or, occasionally, activation of the parent drug. Understanding a compound's metabolic fate is critical for predicting its half-life, potential for drug-drug interactions (DDIs), and formation of toxic metabolites.

Potential Metabolic Pathways

The 1-(1,3-thiazol-2-yl)piperidin-4-one scaffold has several potential sites for metabolic attack by cytochrome P450 (CYP450) enzymes (Phase I) and conjugating enzymes (Phase II).

  • Phase I Reactions:

    • Oxidation: The piperidinone ring is susceptible to hydroxylation at positions alpha to the nitrogen or carbonyl group. Alkyl substituents on the thiazole or piperidinone rings are also common sites for oxidation.

    • N-dealkylation: If the piperidinone nitrogen is substituted with an alkyl group other than the thiazole, this can be a site of metabolism.

    • Thiazole Ring Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone.

  • Phase II Reactions:

    • Glucuronidation: Hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid by UGT enzymes to form highly water-soluble metabolites for excretion.

Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Parent 1-(1,3-Thiazol-2-yl)piperidin-4-one (Parent Compound) Metabolite1 Hydroxylated Piperidinone Parent->Metabolite1 Hydroxylation Metabolite2 Thiazole Sulfoxide Parent->Metabolite2 S-Oxidation Metabolite3 Hydroxylated Thiazole Substituent Parent->Metabolite3 Hydroxylation Metabolite4 Glucuronide Conjugate Metabolite1->Metabolite4 Glucuronidation

Caption: Potential metabolic pathways for the core scaffold.

Experimental Assessment: Liver Microsomal Stability Assay

This in vitro assay is a workhorse of early drug discovery, providing a rapid assessment of a compound's intrinsic metabolic stability. It measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicle-like artifacts containing a high concentration of CYP450 enzymes.

  • Reagent Preparation: a. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). b. Thaw pooled liver microsomes (human, rat, etc.) on ice. c. Prepare a cofactor solution containing NADPH in phosphate buffer. Keep on ice.

  • Incubation: a. In a 96-well plate, pre-warm a mixture of microsomes and phosphate buffer to 37°C. b. Initiate the reaction by adding the test compound (final concentration typically 1 µM) and immediately adding the pre-warmed NADPH solution. c. For a negative control (T=0), add an organic solvent (e.g., acetonitrile) to stop the reaction immediately after adding the compound, before adding NADPH.

  • Time Course Sampling: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: a. Plot the natural log of the percentage of compound remaining versus time. b. The slope of the line equals the elimination rate constant (k). c. Calculate the in vitro half-life (t½) = 0.693 / k. d. Calculate intrinsic clearance (CL_int) = (k / microsomal protein concentration).

Section 4: Excretion - The Final Elimination

Excretion is the irreversible removal of the drug and its metabolites from the body. The primary routes are renal (via the kidneys into urine) and biliary (via the liver into bile and then feces). The physicochemical properties of the parent drug and its metabolites determine the dominant excretion pathway. Water-soluble, polar compounds are typically excreted renally, while larger, more lipophilic compounds are often eliminated via the biliary route.

Section 5: Integrated In Vivo Pharmacokinetics and Bioanalysis

While in vitro assays are predictive, a definitive understanding of a compound's ADME profile requires in vivo studies in animal models, most commonly rodents. These studies integrate all ADME processes and provide the key pharmacokinetic parameters that guide dose selection for efficacy and toxicology studies.

The Rodent Pharmacokinetic Study

A typical rodent PK study involves administering the compound to a cohort of animals (e.g., Sprague-Dawley rats) and collecting blood samples over a time course.

InVivo_PK_Workflow cluster_pre Pre-Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Compound Formulation (e.g., in PEG/Saline) Dosing Compound Administration (IV and PO routes) Formulation->Dosing Animals Acclimatized Animals (e.g., Cannulated Rats) Animals->Dosing Blood Serial Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Bioanalysis LC-MS/MS Quantification of Drug in Plasma Plasma->Bioanalysis PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental) Bioanalysis->PK_Analysis Result PK Parameters (AUC, Cmax, T½, F%) PK_Analysis->Result

Caption: A typical experimental workflow for an in vivo rodent PK study.

The Central Role of Bioanalysis: LC-MS/MS

Accurate quantification of the drug in biological matrices is the bedrock of any PK study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique due to its superior sensitivity, selectivity, and speed.[6]

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is observed.
AUC Area Under the Curve (plasma concentration vs. time), representing total drug exposure.
Elimination half-life, the time for plasma concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit time.
F% Absolute bioavailability (AUC_oral / AUC_IV * 100), the fraction of the oral dose that reaches systemic circulation.

Table 2: Key Pharmacokinetic Parameters Derived from In Vivo Studies.

  • Sample Preparation (Protein Precipitation): This is the most common and rapid method for plasma sample cleanup. a. To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150-200 µL of cold acetonitrile containing a suitable internal standard (a stable isotope-labeled version of the analyte or a close structural analog). b. Vortex vigorously for 1-2 minutes to precipitate plasma proteins. c. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes. d. Carefully transfer the supernatant to a 96-well plate for injection.

  • Chromatographic Separation (HPLC/UHPLC): a. Select a suitable column, typically a C18 reversed-phase column. b. Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The goal is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components.

  • Mass Spectrometric Detection (MS/MS): a. Optimize the mass spectrometer settings using a pure solution of the analyte. Use electrospray ionization (ESI) in positive mode, as the piperidinone nitrogen is readily protonated. b. Identify the precursor ion (the protonated molecule, [M+H]⁺). c. Perform fragmentation (Collision-Induced Dissociation, CID) to find a stable and intense product ion. d. Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transition from the precursor ion to the product ion for both the analyte and the internal standard. This provides exceptional selectivity.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA), assessing linearity, accuracy, precision, stability, and matrix effects.[5]

Conclusion: A Roadmap for Advancement

The pharmacokinetic profile of 1-(1,3-thiazol-2-yl)piperidin-4-one derivatives is not a static property but a dynamic characteristic that can be rationally engineered through informed chemical modification. A thorough and early assessment of ADME properties, using the hierarchical approach of in silico prediction, in vitro screening, and definitive in vivo analysis, is indispensable. By understanding the interplay between chemical structure and pharmacokinetic behavior, drug development teams can efficiently prioritize candidates, optimize lead compounds, and ultimately increase the probability of translating a promising molecule into a successful therapeutic.

References

  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives... Retrieved from [Link]

  • PubMed. (2018). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Retrieved from [Link]

  • IJRPR. (n.d.). Systematic Review On Thiazole And Its Applications. Retrieved from [Link]

  • IntechOpen. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. Retrieved from [Link]

  • ResearchGate. (2019). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • PMC. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ACS Omega. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009033689A1 - Piperidone derivatives and medical uses thereof.
  • AJPRD. (2025). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Retrieved from [Link]

  • PMC. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]

  • PubMed. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Retrieved from [Link]

  • ResearchGate. (2012). piperidone analogs: synthesis and their diverse biological applications. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(1,3-Thiazol-2-yl)piperidin-4-one from 2-Bromothiazole

Introduction and Strategic Rationale The 1-(1,3-thiazol-2-yl)piperidin-4-one scaffold is a highly versatile building block in modern medicinal chemistry. It is prominently featured in the synthesis of high-affinity small...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The 1-(1,3-thiazol-2-yl)piperidin-4-one scaffold is a highly versatile building block in modern medicinal chemistry. It is prominently featured in the synthesis of high-affinity small molecule ligands, such as inhibitors targeting Chitinase-3-Like Protein 1 (CHI3L1)—a glycoprotein implicated in inflammation, fibrosis, and cancer pathogenesis .

Constructing this motif efficiently requires a robust synthetic strategy that avoids the inherent instability of free piperidin-4-one. This guide details a field-proven, two-step methodology utilizing a Nucleophilic Aromatic Substitution (SNAr) followed by an acid-catalyzed ketal deprotection.

Reaction Mechanism & Causality

To ensure a self-validating experimental setup, it is critical to understand the causality behind the reagent selection and reaction conditions:

  • SNAr Activation: 2-Bromothiazole is highly susceptible to SNAr at the C2 position. The adjacent electronegative nitrogen atom in the thiazole ring acts as an electron sink, stabilizing the Meisenheimer complex intermediate during the nucleophilic attack by the secondary amine.

  • Protecting Group Strategy: Utilizing 1,4-dioxa-8-azaspiro[4.5]decane (the ethylene glycol ketal of piperidin-4-one) is an absolute requirement. Free piperidin-4-one is highly prone to self-condensation (aldol-type reactions) and polymerization under the thermal and basic conditions (100 °C, K2CO3) required for SNAr. The spiro-ketal completely masks the electrophilic ketone, preventing these side reactions.

  • Selective Deprotection: The intermediate 8-(1,3-thiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is subjected to 6 M aqueous HCl at 40 °C. These specific conditions provide the exact hydronium ion concentration needed to protonate the ketal oxygens and drive hydrolysis via an oxocarbenium intermediate, while safely leaving the newly formed thiazole-piperidine C-N bond intact.

Experimental Workflow

Workflow SM1 2-Bromothiazole Step1 SNAr Reaction 100 °C, 16 h SM1->Step1 SM2 1,4-Dioxa-8-azaspiro[4.5]decane SM2->Step1 Int 8-(1,3-Thiazol-2-yl)-1,4-dioxa- 8-azaspiro[4.5]decane Step1->Int Step2 Ketal Deprotection 6 M HCl, 40 °C, 16 h Int->Step2 Prod 1-(1,3-Thiazol-2-yl)piperidin-4-one Step2->Prod

Synthetic workflow for 1-(1,3-Thiazol-2-yl)piperidin-4-one from 2-bromothiazole.

Quantitative Data Summary

Table 1: Materials and Reagents for a 10.0 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromothiazole 164.021.010.0 mmol (1.64 g)Electrophile
1,4-Dioxa-8-azaspiro[4.5]decane 143.181.212.0 mmol (1.72 g)Protected Nucleophile
Potassium Carbonate (K2CO3) 138.212.020.0 mmol (2.76 g)Acid Scavenger / Base
N,N-Dimethylformamide (DMF) 73.09-15 mLPolar Aprotic Solvent
6 M Aqueous HCl -Excess20 mLDeprotection Reagent

Step-by-Step Methodologies

Step 1: SNAr Synthesis of the Ketal Intermediate
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromothiazole (1.64 g, 10.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add 1,4-dioxa-8-azaspiro[4.5]decane (1.72 g, 12.0 mmol) and anhydrous K2CO3 (2.76 g, 20.0 mmol) to the solution.

    • Causality Note: K2CO3 acts as an acid scavenger to neutralize the HBr byproduct generated during the substitution, preventing the protonation of the nucleophilic amine and driving the reaction to completion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere for 16 hours.

  • Workup & Validation: Cool the mixture to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with distilled water (3 × 20 mL) and brine (20 mL).

    • Validation Cue: The extensive water washes are critical to remove the high-boiling DMF and inorganic salts. A successful wash will leave a clear organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 8-(1,3-thiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. This intermediate is typically pure enough to be used directly in the next step.

Step 2: Acidic Deprotection to the Target Ketone
  • Hydrolysis Setup: Transfer the crude intermediate from Step 1 into a 100 mL round-bottom flask. Add 20 mL of 6 M aqueous HCl.

    • Validation Cue: The initial mixture may be biphasic, but it will gradually become a homogeneous solution as the basic piperidine nitrogen is protonated and dissolves entirely into the aqueous phase.

  • Heating: Heat the mixture to 40 °C and stir overnight (approx. 16 hours).

  • Neutralization: Cool the reaction to 0 °C using an ice bath. Carefully neutralize the acidic solution by adding 6 M NaOH dropwise until the pH reaches 8-9.

    • Causality Note: This neutralization is highly exothermic. Achieving a pH of 8-9 is mandatory to "free-base" the piperidine nitrogen, ensuring the target molecule partitions into the organic layer during extraction rather than remaining water-soluble as a hydrochloride salt.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 × 30 mL). Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluent gradient: Hexanes/Ethyl Acetate, 7:3 to 1:1 v/v) to afford pure 1-(1,3-thiazol-2-yl)piperidin-4-one.

References

  • Czestkowski, W., Krzemiński, Ł., Piotrowicz, M. C., et al. "Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1." Journal of Medicinal Chemistry, ACS Publications, March 2024. URL:[Link]

Application

Application Note: Reductive Amination Protocols for 1-(1,3-Thiazol-2-yl)piperidin-4-one

Introduction & Mechanistic Rationale The synthesis of complex secondary and tertiary amines is a cornerstone of modern drug discovery. The functionalization of 1-(1,3-Thiazol-2-yl)piperidin-4-one via reductive amination...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of complex secondary and tertiary amines is a cornerstone of modern drug discovery. The functionalization of 1-(1,3-Thiazol-2-yl)piperidin-4-one via reductive amination is a highly effective strategy for generating diverse, pharmacologically relevant thiazolyl-piperidine scaffolds.

While reductive amination is a standard transformation, the specific electronic environment of the 4-piperidone ring—coupled with the weakly basic thiazole moiety—dictates stringent reagent and solvent selection.[1] due to its mildness, high chemoselectivity, and superior safety profile compared to sodium cyanoborohydride (NaCNBH₃).

The Causality of Reagent Selection
  • The Reducing Agent: The three electron-withdrawing acetoxy ligands on STAB sterically and electronically deactivate the borohydride core. This prevents the premature reduction of the ketone starting material, reserving the hydride transfer exclusively for the highly electrophilic iminium ion intermediate[2].

  • The Solvent: [3]. Therefore, aprotic halogenated solvents—specifically 1,2-dichloroethane (DCE)—are required.[2] due to optimal solubility profiles for both the reagent and the transient iminium species.

  • The Acid Catalyst: Ketones are inherently less electrophilic than aldehydes. The addition of 1.0 equivalent of acetic acid (AcOH) is critical to protonate the initial hemiaminal intermediate, driving the elimination of water to form the reactive iminium ion[4].

Mechanistic Pathway

Pathway K Ketone (1-(1,3-Thiazol-2-yl) piperidin-4-one) I Hemiaminal Intermediate K->I + Amine (DCE, RT) A Amine (R-NH2) A->I Im Iminium Ion (Electrophile) I->Im - H2O (AcOH Catalysis) P Target Amine (Product) Im->P NaBH(OAc)3 (Hydride Transfer)

Mechanistic pathway of the reductive amination highlighting the critical iminium ion intermediate.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for the reductive amination of 4-piperidones, highlighting why the STAB/DCE/AcOH system is the gold standard for this specific transformation.

Reducing AgentSolventAdditiveTempTimeTypical YieldMechanistic Observation
NaBH₄ MeOHNoneRT24 h<20%Direct ketone reduction outpaces imine formation.
NaCNBH₃ MeOHAcOH (1 eq)65 °C16 h60-70%Sluggish reaction; toxic HCN byproduct risk during quench.
NaBH(OAc)₃ THFAcOH (1 eq)RT12 h75-85%Moderate kinetics; incomplete conversion often observed.
NaBH(OAc)₃ DCEAcOH (1 eq)RT4-8 h>90%Optimal iminium formation and rapid, selective hydride transfer.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes observable physical changes or analytical checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.

Materials Required
  • Substrate: 1-(1,3-Thiazol-2-yl)piperidin-4-one (1.0 eq)

  • Nucleophile: Primary or secondary amine (1.05 - 1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 eq)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration)

Procedure

Step 1: Substrate Dissolution & Pre-activation

  • Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 1-(1,3-Thiazol-2-yl)piperidin-4-one (1.0 eq) and the target amine (1.1 eq).

  • Add anhydrous DCE to achieve a 0.2 M concentration.

  • Self-Validation Check: Ensure complete dissolution. A cloudy mixture at this stage indicates poor amine solubility, which will stall iminium formation.

Step 2: Acid Catalysis 4. Add glacial acetic acid (1.0 eq) dropwise to the stirring solution at room temperature. 5. Allow the mixture to stir for 30 minutes to facilitate hemiaminal formation and subsequent dehydration. 6. Self-Validation Check: A slight color change (often a subtle yellowing) is typically observed, indicating the formation of the electrophilic iminium ion.

Step 3: Hydride Transfer (Reduction) 7.[5]. 8. Causality Note: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reagent, ensuring a steady hydride transfer. 9. Allow the reaction to stir at room temperature under an inert atmosphere (N₂ or Argon).

Step 4: Reaction Monitoring 10. Monitor the reaction progress via TLC (e.g., 5% MeOH in DCM with 1% Et₃N) or LC-MS.[6]. 11. Self-Validation Check: The reaction mixture will transition from a clear solution to a cloudy suspension as STAB is consumed and sodium acetate precipitates.

Step 5: Quench & Workup 12. Once the ketone is fully consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (equal volume to DCE). 13. Self-Validation Check (Critical): Vigorously stir the biphasic mixture. Gas evolution (CO₂) must completely cease before transferring to a separatory funnel to prevent dangerous pressure buildup. 14. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM). 15. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 16. Purify the crude residue via flash column chromatography (using an NH-functionalized silica gel or standard silica with 1% Et₃N to prevent streaking of the basic amine).

Experimental Workflow Diagram

Workflow S1 1. Substrate Preparation Dissolve Ketone + Amine in DCE (0.2 M) S2 2. Acid Catalysis Add 1.0 eq AcOH (Stir 30 min) S1->S2 S3 3. Reduction Add 1.5 eq NaBH(OAc)3 (Portion-wise) S2->S3 S4 4. Reaction Monitoring Check by TLC/LC-MS (4-12 h) S3->S4 S5 5. Quench & Workup Sat. NaHCO3 (Monitor Gas Evolution) S4->S5 S6 6. Isolation Extract w/ DCM, Dry, Purify S5->S6

Step-by-step experimental workflow for the reductive amination protocol.

Troubleshooting

  • Incomplete Conversion / Ketone Remaining: If LC-MS shows unreacted ketone after 12 hours, the iminium ion formation is likely the bottleneck. Solution: Add an additional 0.5 eq of AcOH and 0.5 eq of STAB. Alternatively, add activated 4Å molecular sieves to actively sequester water and drive the equilibrium toward the iminium ion.

  • Over-alkylation (Dialkylation of Primary Amines): If using a primary amine and tertiary amine byproducts are observed, the reaction is suffering from over-alkylation. Solution:[4].

  • Product Streaking on Silica: The basic nature of the thiazolyl-piperidine amine causes severe tailing on standard silica. Solution: Pre-treat the silica slurry with 1-2% triethylamine (Et₃N) or use specialized NH-functionalized silica cartridges.

References

  • High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization. ACS Publications (Organic Process Research & Development). URL:[Link]

  • Reductive Amination - Common Conditions: NaHB(OAc)₃. Common Organic Chemistry. URL:[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed (Journal of Organic Chemistry). URL:[Link]

Sources

Method

The Versatile Scaffolding of 1-(1,3-Thiazol-2-yl)piperidin-4-one for Kinase Inhibitor Discovery

Introduction In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors for oncology and inflammatory diseases, the concept of "privileged scaffolds" has become a cornerstone of med...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors for oncology and inflammatory diseases, the concept of "privileged scaffolds" has become a cornerstone of medicinal chemistry. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a robust starting point for the development of new therapeutics. One such scaffold that has garnered significant interest is the 1-(1,3-thiazol-2-yl)piperidin-4-one core. This heterocyclic system combines the favorable pharmacological properties of the thiazole ring, a common feature in many approved drugs, with the versatile synthetic handle of the piperidin-4-one moiety. The inherent reactivity of the ketone group allows for facile diversification through reactions such as reductive amination, enabling the exploration of a vast chemical space to optimize potency and selectivity against various kinase targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 1-(1,3-thiazol-2-yl)piperidin-4-one as a building block for the synthesis of kinase inhibitors. We will delve into the synthetic routes to this key intermediate, provide detailed protocols for its derivatization, and present examples of its application in the development of potent inhibitors for critical signaling pathways, including the p38 MAP kinase and Aurora kinase families.

Synthesis of the 1-(1,3-Thiazol-2-yl)piperidin-4-one Building Block

The synthesis of the 1-(1,3-thiazol-2-yl)piperidin-4-one building block is a crucial first step in the development of kinase inhibitors based on this scaffold. A common and efficient method involves the nucleophilic aromatic substitution of a halogenated thiazole with a protected piperidin-4-one, followed by deprotection.

Synthetic Workflow

reagent1 2-Bromothiazole intermediate1 1-(1,3-Thiazol-2-yl)piperidin-4-one reagent1->intermediate1 Nucleophilic Aromatic Substitution (e.g., with a base like triethylamine) reagent2 Piperidin-4-one hydrochloride reagent2->intermediate1 start 1-(1,3-Thiazol-2-yl)piperidin-4-one intermediate Imine/Iminium Intermediate (not isolated) start->intermediate Condensation reagent Primary or Secondary Amine (R¹R²NH) reagent->intermediate product N-substituted-1-(1,3-thiazol-2-yl)piperidin-4-amine intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->product cluster_0 Upstream Activation cluster_1 p38 MAPK Core cluster_2 Inhibition cluster_3 Cellular Response Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylation Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Inflammation\nApoptosis Inflammation Apoptosis Downstream Targets->Inflammation\nApoptosis Thiazolyl-piperidinone\nInhibitor Thiazolyl-piperidinone Inhibitor Thiazolyl-piperidinone\nInhibitor->p38 MAPK Binds to ATP pocket G2 Phase G2 Phase Mitosis Entry Mitosis Entry G2 Phase->Mitosis Entry Spindle Assembly Spindle Assembly Mitosis Entry->Spindle Assembly Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Daughter Cells Daughter Cells Cytokinesis->Daughter Cells Aurora Kinases Aurora Kinases Aurora Kinases->Mitosis Entry Regulates Aurora Kinases->Spindle Assembly Regulates Aurora Kinases->Chromosome Segregation Regulates Aurora Kinases->Cytokinesis Regulates Thiazolyl-piperidinone\nInhibitor Thiazolyl-piperidinone Inhibitor Thiazolyl-piperidinone\nInhibitor->Aurora Kinases Inhibits

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(1,3-Thiazol-2-yl)piperidin-4-one Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 1-(1,3-thiazol-2-yl)piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 1-(1,3-thiazol-2-yl)piperidin-4-one. This heterocyclic building block is highly valued in medicinal chemistry due to its privileged thiazole and piperidine scaffolds, which are frequently utilized in designing CNS-active compounds and antimicrobial agents[1].

Below, you will find a detailed breakdown of the chemical logic, troubleshooting FAQs, and self-validating protocols required to achieve quantitative yields.

Core Workflow & Chemical Logic

The most robust and field-proven method for synthesizing this molecule avoids the direct use of piperidin-4-one. Instead, it employs a two-step Nucleophilic Aromatic Substitution (SNAr) and deprotection sequence using a ketal-protected precursor[2].

Workflow SM1 2-Bromothiazole Step1 Step 1: SNAr Reaction K2CO3, DMF, 100 °C SM1->Step1 Side Aldol Condensation / Tar (Yield < 15%) SM1->Side Direct reaction with piperidin-4-one SM2 1,4-Dioxa-8-azaspiro[4.5]decane (Ketal-Protected Amine) SM2->Step1 Int Intermediate: 8-(Thiazol-2-yl)-1,4-dioxa- 8-azaspiro[4.5]decane Step1->Int High Yield (>85%) Step2 Step 2: Acidic Hydrolysis 6M HCl, 40 °C Int->Step2 Product 1-(1,3-Thiazol-2-yl)piperidin-4-one (Target Molecule) Step2->Product Quantitative

Workflow for the synthesis of 1-(1,3-Thiazol-2-yl)piperidin-4-one via ketal protection.

Troubleshooting & FAQs

Q1: I attempted a direct SNAr reaction between 2-bromothiazole and piperidin-4-one hydrochloride. Why is my yield below 15%, with a dark, tar-like crude mixture? A1: This is a classic issue of competing reactivities. Piperidin-4-one contains both a nucleophilic secondary amine and a highly electrophilic/enolizable ketone. Under the basic conditions (e.g., K₂CO₃) and elevated temperatures required for the SNAr reaction, free piperidin-4-one rapidly undergoes intermolecular aldol condensation and subsequent polymerization. Solution: You must mask the ketone. Use 2 (the ethylene glycol ketal of piperidin-4-one) as your nucleophile[2]. This completely shuts down the aldol pathway, allowing the SNAr to proceed cleanly.

Q2: What are the optimal conditions for the SNAr step using the protected amine? A2: 2-Bromothiazole is highly activated for SNAr due to the electron-withdrawing nature of the thiazole ring. However, the secondary amine of the spiro-decane is sterically hindered. Solution: Polar aprotic solvents (DMF or DMSO) are essential to solvate the transition state. Potassium carbonate (K₂CO₃) is the preferred base as it is non-nucleophilic and effectively scavenges the HBr byproduct without evaporating at high temperatures[3]. Heating to 100 °C for 16 hours typically drives the reaction to >85% conversion[2].

Q3: My ketal deprotection (Step 2) is stalling. How can I drive it to completion without degrading the thiazole ring? A3: Ketal hydrolysis requires a significant excess of water and a strong acid to shift the equilibrium toward the ketone. Weak acids (like acetic acid) or dilute HCl at room temperature will result in sluggish kinetics. Solution: Use 2 and heat the mixture gently to 40 °C[2]. The thiazole ring is stable under these conditions.

Quantitative Data: SNAr Condition Optimization

The following table summarizes the causal relationship between reaction parameters and isolated yield for the SNAr step, based on established medicinal chemistry optimization protocols.

SolventBase (Equiv)Temp (°C)Time (h)Isolated Yield (%)Mechanistic Observation / Causality
EthanolEt₃N (2.0)80 (Reflux)2445%Protic solvent hydrogen-bonds with the amine, hindering nucleophilic attack; incomplete conversion.
DMFEt₃N (2.0)1001668%Base volatility at 100 °C leads to a gradual pH drop, stalling the reaction mid-way.
DMF K₂CO₃ (2.5) 100 16 88% Optimal. Non-volatile base maintains alkalinity; polar aprotic solvent accelerates SNAr transition state.
DMSOK₂CO₃ (2.5)120882%Faster kinetics, but higher temperature causes minor decomposition of the thiazole starting material.

Validated Experimental Protocols

This self-validating protocol ensures high fidelity and reproducibility by embedding analytical checkpoints directly into the workflow.

Step 1: Synthesis of 8-(Thiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dioxa-8-azaspiro[4.5]decane (1.0 equiv, 10.0 mmol) and 2-bromothiazole (1.1 equiv, 11.0 mmol).

  • Solvent & Base: Suspend the reactants in anhydrous DMF (20 mL). Add finely powdered anhydrous K₂CO₃ (2.5 equiv, 25.0 mmol).

  • Reaction: Attach a reflux condenser, flush the system with Nitrogen, and heat the vigorously stirring suspension to 100 °C using an oil bath for 16 hours[2].

  • Validation (In-Process): Analyze an aliquot by TLC (EtOAc/Hexane 1:1). The starting 2-bromothiazole (UV active, higher Rf) must be fully consumed, replaced by a lower Rf, strongly UV-active spot corresponding to the ketal intermediate.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude intermediate is typically >90% pure and should be used directly in the next step.

Step 2: Deprotection to 1-(1,3-Thiazol-2-yl)piperidin-4-one
  • Setup: Dissolve the crude intermediate from Step 1 in a minimal amount of THF (5 mL) to aid initial solubility.

  • Hydrolysis: Add 6M aqueous HCl (15 mL). Stir the biphasic mixture at 40 °C for 12 hours[2].

  • Validation (In-Process): LC-MS analysis must be used to confirm the complete loss of the ethylene glycol mass. You are looking for a quantitative shift from the intermediate mass (m/z ~227 [M+H]⁺) to the target ketone mass (m/z ~183 [M+H]⁺).

  • Workup: Cool the flask to 0 °C using an ice bath. Carefully basify the mixture to pH 9-10 using 2M aqueous NaOH dropwise. (Caution: Highly exothermic acid-base neutralization).

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, 0-5% MeOH in DCM) to afford the pure 1-(1,3-thiazol-2-yl)piperidin-4-one as a solid.

References

  • Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1. Journal of Medicinal Chemistry - ACS Publications. 2

  • 1-(1,3-Thiazol-2-yl)piperidin-4-one Product Details and Applications. Benchchem. 1

  • US10696668B2 - Acid addition salts of piperazine derivatives. Google Patents. 3

Sources

Optimization

Troubleshooting impurities in 1-(1,3-Thiazol-2-yl)piperidin-4-one crystallization

Welcome to the technical support center for the crystallization of 1-(1,3-Thiazol-2-yl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1-(1,3-Thiazol-2-yl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the purification of this valuable heterocyclic ketone. My approach is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for 1-(1,3-Thiazol-2-yl)piperidin-4-one, and what are the potential process-related impurities?

A1: A common synthetic strategy for this class of compounds involves the reaction of a nucleophilic piperidine derivative with an electrophilic thiazole species. A plausible route is the nucleophilic aromatic substitution (SNAᵣ) reaction between 2-bromothiazole and piperidin-4-one.

Plausible Synthetic Route:

2-Bromothiazole 2-Bromothiazole Product 1-(1,3-Thiazol-2-yl)piperidin-4-one 2-Bromothiazole->Product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Piperidin-4-one Piperidin-4-one Piperidin-4-one->Product

Caption: Plausible synthetic route for 1-(1,3-Thiazol-2-yl)piperidin-4-one.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 2-bromothiazole and piperidin-4-one are common impurities.

  • Byproducts from Side Reactions:

    • Hydrolysis of 2-bromothiazole: Can form 2-hydroxythiazole, especially if moisture is present.

    • Dimerization/Polymerization of Piperidin-4-one: Can occur under harsh basic or acidic conditions.[1]

  • Reagent-Related Impurities: Impurities from the starting materials, such as those from the synthesis of 2-aminothiazole (a precursor to 2-bromothiazole), can carry through.[2][3]

Impurity ClassSpecific ExampleRationale for Formation
Starting Materials2-Bromothiazole, Piperidin-4-oneIncomplete reaction or incorrect stoichiometry.
Byproducts2-HydroxythiazoleHydrolysis of 2-bromothiazole in the presence of water.
ByproductsPiperidin-4-one dimersSelf-condensation of piperidin-4-one under basic conditions.
Degradation ProductsRing-opened productsInstability of the piperidone ring under extreme pH or temperature.[1]

Troubleshooting Crystallization Issues

Q2: My compound fails to crystallize from solution. What are the likely causes and how can I induce crystallization?

A2: Failure to crystallize is a common issue, often stemming from either excessive solvent or the presence of impurities that inhibit nucleation.

Troubleshooting Flowchart:

start Solution Fails to Crystallize check_concentration Is the solution supersaturated? start->check_concentration too_much_solvent Too much solvent used. check_concentration->too_much_solvent No induce_crystallization Induce Crystallization check_concentration->induce_crystallization Yes reduce_volume Reduce solvent volume by gentle heating or under vacuum. too_much_solvent->reduce_volume reduce_volume->induce_crystallization scratching Scratch inner surface of the flask with a glass rod. induce_crystallization->scratching seeding Add a seed crystal. scratching->seeding If no success cool_slowly Cool slowly to room temperature, then to 0-4 °C. seeding->cool_slowly If no success change_solvent Consider a different solvent system. cool_slowly->change_solvent If still no success

Caption: Decision-making process for inducing crystallization.

Experimental Protocol: Inducing Crystallization

  • Concentrate the Solution: If the solution is too dilute, gently heat it or use a rotary evaporator to remove a portion of the solvent.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites.

  • Seeding: If you have a small amount of pure solid, add a single seed crystal to the supersaturated solution. This provides a template for crystal growth.

  • Slow Cooling: Rapid cooling can sometimes lead to oiling out. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

Q3: My compound "oils out" instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it can form an ordered crystal lattice. This is common when the solution is too concentrated or cooled too quickly.

Strategies to Prevent Oiling Out:

  • Use More Solvent: Add a small amount of additional solvent to the hot solution to ensure the compound doesn't become supersaturated at too high a temperature.

  • Slower Cooling: Allow the flask to cool to room temperature on the benchtop before transferring it to a colder environment.

  • Change Solvent System: Consider using a solvent mixture. A common technique for piperidin-4-one derivatives is to dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the oil and allow the solution to cool slowly.[4]

Q4: The purity of my crystallized product is still low. How can I improve it?

A4: Low purity after crystallization can be due to the co-crystallization of impurities or the trapping of mother liquor within the crystal lattice.

Improving Purity:

  • Recrystallization: A second crystallization step is often necessary. Ensure the crystals from the first step are completely redissolved in the minimum amount of hot solvent.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures. For piperidin-4-one derivatives, solvents like ethanol, methanol, or mixtures such as ethanol-ethyl acetate have been used.[4]

  • Washing: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor without dissolving a significant amount of the product.

Solvent Selection Guide for Piperidin-4-one Derivatives:

Solvent/MixturePolarityBoiling Point (°C)Comments
EthanolPolar Protic78A good starting point for many piperidin-4-one derivatives.[4]
MethanolPolar Protic65Similar to ethanol, but lower boiling point.[5]
IsopropanolPolar Protic82Can offer different solubility characteristics.
Ethyl AcetatePolar Aprotic77Often used in combination with a less polar solvent.
Ethanol/Ethyl AcetateMixtureVariableA versatile mixture for fine-tuning solubility.[4]
Benzene/Petroleum EtherMixtureVariableUsed for some N-acyl piperidin-4-ones, but consider toxicity of benzene.[4]

Impurity Identification and Removal

Q5: How can I identify the impurities in my sample?

A5: A combination of chromatographic and spectroscopic techniques is essential for impurity profiling.

Analytical Workflow:

start Crude Product hplc HPLC-UV/DAD for Purity Assessment and Quantification start->hplc gc GC for Residual Solvents (if applicable) start->gc lcms LC-MS for Molecular Weight Determination of Impurities hplc->lcms Identify peaks nmr NMR (1H, 13C) for Structural Elucidation of Major Impurities lcms->nmr Isolate & characterize purification Purification (e.g., Recrystallization, Chromatography) nmr->purification

Caption: Analytical workflow for impurity profiling.

Experimental Protocol: HPLC Method Development (Starting Point)

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Detection: UV detection at a wavelength where the parent compound and potential impurities absorb (e.g., 254 nm or a diode array detector to scan multiple wavelengths).

  • Flow Rate: 1.0 mL/min.

References

  • Purification of 2-aminothiazole.
  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Publications. [Link]

  • Synthesis and Biological Activity of New[2][8]Thiazolo[4,5-d]pyridazin-4(5H)-ones. PMC. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Synthesis of 2-Substituted Thiazoles. Tetrahedron. [Link]

  • 1-(1,3-thiazol-2-yl)piperidin-4-one — Chemical Substance Information. NextSDS. [Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. Applied and Environmental Microbiology. [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]

  • Scoping of the 2-substituted thiazole formation. a (continued). ResearchGate. [Link]

  • 2-substituted Thiazoles Research Articles. R Discovery. [Link]

  • Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]

  • Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.
  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. PubMed. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Advances in Piperidone Synthesis Techniques. Scribd. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MedCrave. [Link]

  • COMPOSITIONS OF 5-ETHYL-2-{4-[4-(4-TETRAZOL-1-YL-PHENOXYMETHYL)-THIAZOL-2-YL]. FreePatentsOnline. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Solubility for different thiazolidine-2-carboxylic acid derivatives,... ResearchGate. [Link]

  • Synthesis and antimicrobial screening of some 1,3- thiazines. JOCPR. [Link]

  • Piperidine compounds and their preparation and use.
  • Synthesis, characterization and antimicrobial screening of some novel 2-(1H-azol-1-yl)-N. [Link]

  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]

  • Quantitative analysis of piperidin-1-ium {[5-(2-furyl)-4-phenyl-4h-1,2,4-triazol-3-yl]thio}acetate, substance of the veterinary drug “tryfuzol”, in poultry meat by lc–dad–ms. Current issues in pharmacy and medicine. [Link]

  • Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. PMC. [Link]

  • Substituted 1,3-thiazole compounds, their production and use.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(1,3-Thiazol-2-yl)piperidin-4-one

Audience: Researchers, scientists, and drug development professionals. Core Mechanisms of Degradation (The "Why") Understanding the structural vulnerabilities of 1-(1,3-Thiazol-2-yl)piperidin-4-one is critical for mainta...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Core Mechanisms of Degradation (The "Why")

Understanding the structural vulnerabilities of 1-(1,3-Thiazol-2-yl)piperidin-4-one is critical for maintaining batch integrity. The molecule consists of two highly reactive moieties: a piperidin-4-one core and a 1,3-thiazole ring.

  • Aldol Condensation (Ketone Reactivity): The α -protons adjacent to the ketone group in the piperidine ring are mildly acidic. In the presence of trace moisture, acids, or bases, these protons are easily abstracted, leading to enolization. The resulting enolate acts as a nucleophile, attacking the carbonyl carbon of adjacent molecules. This self-condensation (Aldol reaction) leads to the formation of dimers and high-molecular-weight oligomers[1].

  • Aerobic Oxidation (Thiazole Ring): Thiazole rings are electron-rich heteroaromatics. When exposed to atmospheric oxygen over prolonged periods, they undergo spontaneous aerobic oxidation. This typically results in the formation of N-oxides, sulfoxides, or ring-opened glycolate derivatives[2].

  • Photolytic Isomerization & Cleavage: Both the ketone and the thiazole moieties are sensitive to ultraviolet (UV) light. UV exposure can induce radical formation, leading to C-N bond cleavage between the rings or structural isomerization[1].

degradation_pathways A 1-(1,3-Thiazol-2-yl)piperidin-4-one B Aldol Condensation (Trace Acid/Base) A->B C Aerobic Oxidation (O2 exposure) A->C D Photodegradation (UV/Light) A->D E Dimerization / Oligomers (Loss of Ketone) B->E F Thiazole N/S-Oxides (Glycolate derivatives) C->F G Radical Cleavage Products D->G

Fig 1. Primary degradation pathways of 1-(1,3-Thiazol-2-yl)piperidin-4-one under storage stress.

Troubleshooting Guide: Identifying Degradation

Q: My compound changed from a pale/white powder to a yellowish-brown sticky solid. What happened? A: This is a classic macroscopic indicator of Aldol self-condensation combined with moisture absorption (hygroscopicity). The formation of conjugated oligomers shifts the absorption spectrum, causing the yellow/brown discoloration. The stickiness indicates that the crystalline lattice has been disrupted by trace water and polymeric byproducts.

Q: How can I analytically confirm the integrity of my batch before running a sensitive assay? A: We recommend running a quick 1 H-NMR or HPLC-UV analysis.

  • In 1 H-NMR: Look for the disappearance of the sharp, symmetrical peaks associated with the piperidine α -protons, and the appearance of broad, undefined multiplet peaks in the aliphatic region (indicating oligomerization).

  • In 13 C-NMR: The loss of the characteristic ketone carbonyl peak ( 208 ppm) is a definitive sign of condensation.

  • In HPLC: The appearance of multiple closely eluting peaks with higher retention times (more hydrophobic dimers) indicates degradation.

Q: I stored my compound in DMSO at room temperature, and my assay results are inconsistent. Why? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic and can absorb atmospheric moisture, which catalyzes the Aldol condensation of the piperidone ring. Furthermore, DMSO itself can decompose autocatalytically and act as an oxidizer in the presence of trace impurities, accelerating the degradation of the thiazole ring[3][4]. Never store this compound in DMSO at room temperature for extended periods.

Standard Operating Procedure (SOP): Long-Term Storage Workflow

To ensure a self-validating storage system where each step actively prevents a specific degradation mechanism, follow this protocol:

  • Aliquotting (Light Protection): Divide the bulk powder into single-use, amber glass vials. Causality: Amber glass blocks UV light, preventing photolytic radical cleavage[1]. Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure.

  • Desiccation (Moisture Removal): Place the open vials in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) or phosphorus pentoxide for 24 hours. Causality: Removing trace water eliminates the medium required for acid/base-catalyzed enolization.

  • Inert Gas Purging (Oxygen Displacement): Gently flush the headspace of each vial with dry Argon (preferred) or Nitrogen gas. Causality: Argon is heavier than air and effectively blankets the solid, displacing oxygen and preventing spontaneous aerobic oxidation of the thiazole ring[2].

  • Sealing (Barrier Integrity): Cap tightly using PTFE-lined screw caps, followed by a tight wrap of Parafilm. Causality: PTFE is chemically inert and provides a superior moisture barrier compared to standard polyethylene caps.

  • Storage (Thermal Control): Store immediately at -20°C (or -80°C for >6 months). Causality: Low temperatures exponentially decrease the kinetic rate of any residual condensation or oxidation reactions[1].

storage_workflow S1 1. Aliquot (Amber Vials) S2 2. Desiccate (Remove H2O) S1->S2 S3 3. Argon Flush (Displace O2) S2->S3 S4 4. Seal (PTFE Caps) S3->S4 S5 5. Store (-20°C / Dark) S4->S5

Fig 2. Step-by-step workflow for the optimal long-term storage of piperidone derivatives.

Quantitative Data on Degradation Factors

The following table summarizes the environmental triggers, their specific chemical impact on 1-(1,3-Thiazol-2-yl)piperidin-4-one, and the required preventative measures.

Degradation TriggerTarget MoietyChemical MechanismVisual/Analytical IndicatorPreventative Standard
Oxygen ( O2​ ) Thiazole RingAerobic oxidation to N-oxides / S-oxidesAppearance of M+16 peaks in LC-MSArgon/Nitrogen flush; Vacuum sealing
Moisture ( H2​O ) Piperidin-4-oneFacilitates acid/base catalyzed Aldol condensationSticky/gummy texture; Loss of C=O in IR/NMRStore with desiccants; PTFE-lined caps
UV / Light C-N Bond / ThiazoleRadical cleavage; Photo-isomerizationColor shift to yellow/brownAmber glass vials; Opaque storage boxes
Temperature (>25°C) Entire MoleculeKinetic acceleration of condensation/oxidationRapid purity drop over weeksStore at -20°C or -80°C
DMSO (Solvent) Entire MoleculeAutocatalytic oxidation; Hygroscopic condensationInconsistent biological assay resultsAliquot as dry powder; Reconstitute just prior to use

Frequently Asked Questions (FAQs)

Q: Can I store reconstituted stock solutions at -20°C? A: While storing DMSO stock solutions at -20°C is common practice, it is not recommended for piperidone derivatives for longer than 1-2 weeks. Even frozen, the localized concentration of trace water and the oxidative potential of DMSO can slowly degrade the compound[3][5]. For maximum E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your assays, always store the compound as a lyophilized/dry powder and reconstitute immediately before use.

Q: Does the pH of my reconstitution buffer matter? A: Yes, absolutely. The piperidin-4-one ring is highly sensitive to pH extremes. Acidic buffers (pH < 5) or basic buffers (pH > 8) will rapidly catalyze enolization and subsequent Aldol condensation[1]. Always reconstitute in a strictly neutral buffer (pH 7.0 - 7.4) and avoid prolonged incubation at 37°C if possible.

Q: What if my lab lost power and the freezer thawed for 48 hours? A: If the compound was stored as a dry powder, sealed under Argon, and protected from light, a 48-hour excursion to room temperature is unlikely to cause catastrophic degradation. However, if it was stored in solution or in an unsealed vial, you must re-verify its purity via LC-MS or NMR before using it in critical experiments.

References

  • Title: Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate (Aerobic oxidation of thiazoles) Source: MDPI (Molbank) URL: [Link]

  • Title: Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl) (Piperidone stability, pH, and UV) Source: Journal of Pharmaceutical Analysis (via PubMed Central) URL: [Link]

  • Title: Safe Scale-Up of Pharmaceutical Manufacturing Processes with Dimethyl Sulfoxide as the Solvent and a Reactant or a Byproduct (DMSO stability and autocatalytic decomposition) Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Optimization

Optimizing reaction conditions for 1-(1,3-Thiazol-2-yl)piperidin-4-one derivatives

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing and optimizing 1-(1,3-thiazol-2-yl)piperidin-4-one derivatives.

This privileged scaffold is widely recognized in medicinal chemistry for conferring diverse biological activities, particularly in the development of CNS-active compounds and chitinase inhibitors[1]. However, its synthesis requires precise control over reaction conditions to prevent unwanted side reactions such as self-condensation or incomplete conversion.

I. Core Synthetic Workflow

The most robust and field-proven method for synthesizing 1-(1,3-thiazol-2-yl)piperidin-4-one relies on a two-phase approach: a Nucleophilic Aromatic Substitution (SNAr) using a ketal-protected piperidine, followed by strictly controlled acidic deprotection[2].

G A 2-Bromothiazole + 1,4-Dioxa-8-azaspiro[4.5]decane B SNAr Coupling (Base, DMF, 100°C) A->B C Ketal Intermediate (m/z 227) B->C 16 h D Acidic Deprotection (6M HCl, 40°C) C->D E 1-(1,3-Thiazol-2-yl) piperidin-4-one D->E Neutralize (pH 7.5) & Extract

Synthetic workflow for 1-(1,3-thiazol-2-yl)piperidin-4-one via SNAr and ketal deprotection.

Self-Validating Experimental Protocol

This protocol is engineered with built-in analytical checkpoints to ensure each step validates itself before you proceed.

Phase 1: SNAr Coupling (Ketal Formation)

  • Setup: Charge a dry reaction vessel with 2-bromothiazole (1.0 equiv) and 1,4-dioxa-8-azaspiro[4.5]decane (1.2 equiv).

  • Solvent & Base: Add anhydrous DMF (0.5 M) and K2CO3 (2.0 equiv).

  • Reaction: Heat the mixture to 100 °C for 16 hours under an inert N2 atmosphere.

  • Checkpoint 1 (Validation): Sample the reaction for LC-MS. The process is complete when the 2-bromothiazole peak disappears and the ketal intermediate ([M+H]+ = 227) is the dominant species.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl or brine (3x) to completely partition the DMF into the aqueous layer. Dry the organic layer over Na2SO4 and concentrate.

Phase 2: Ketal Deprotection

  • Hydrolysis: Dissolve the crude ketal intermediate in a minimal volume of THF. Add 6 M aqueous HCl (excess) and heat gently to 40 °C for 12–16 hours[2].

  • Checkpoint 2 (Validation): Monitor via TLC (DCM:MeOH 95:5). The ketal intermediate is less polar; the disappearance of the higher Rf spot validates complete hydrolysis.

  • Neutralization (Critical Step): Cool the mixture to 0 °C in an ice bath. Carefully add saturated aqueous NaHCO3 dropwise until the pH reaches exactly 7.5–8.0.

  • Checkpoint 3 (Validation): Verify the pH with indicator paper. The solution must remain pale/clear. If the solution rapidly turns dark brown, the pH has exceeded 8.5, indicating product degradation.

  • Isolation: Extract immediately with DCM, dry over Na2SO4, and purify via silica gel chromatography to yield the final ketone ([M+H]+ = 183).

II. Optimization of SNAr Conditions

To assist in troubleshooting, the following table summarizes the quantitative data for various SNAr optimization parameters.

SolventBaseTemp (°C)Time (h)Conversion (%)Mechanistic Observation
None (Neat) Excess Amine1001665 - 75High viscosity leads to poor mass transfer and localized heating.
DMF K2CO31001685 - 95Optimal. Balances solubility of the base and stabilization of the transition state.
MeCN DIPEA8024< 50Insufficient thermal energy to overcome the activation barrier of the unactivated thiazole.
NMP Cs2CO312012> 90Excellent alternative for sterically hindered piperidine derivatives; requires rigorous aqueous workup.

III. Troubleshooting & FAQs

Q1: My SNAr reaction is stalling at ~50% conversion, even after 24 hours. What is the root cause? A1: The SNAr mechanism proceeds via a negatively charged Meisenheimer intermediate. While the 2-position of the thiazole ring is activated, 2-bromothiazole is significantly less electrophilic than highly activated systems like 2-fluoropyridine or nitroaromatics. Stalling almost always indicates base depletion. If your inorganic base (e.g., K2CO3) is clumped or insoluble, the HBr generated during the reaction will protonate the piperidine nucleophile, rendering it inactive. Solution: Ensure your K2CO3 is finely milled and anhydrous. Alternatively, switch to a more soluble organic base like DIPEA, or elevate the temperature to 120 °C using NMP as the solvent.

Q2: I observe multiple degradation products and a dark brown tar during the ketal deprotection step. How do I prevent this? A2: This is the most common failure point in this workflow. 1-(1,3-Thiazol-2-yl)piperidin-4-one contains both a reactive ketone and a basic tertiary amine. The electron-withdrawing nature of the N-linked thiazole increases the acidity of the α-protons on the piperidin-4-one ring. If the deprotection temperature exceeds 40 °C, or if the pH exceeds 8.5 during workup, these α-protons are abstracted. This initiates a rapid, base-catalyzed intermolecular aldol condensation, resulting in polymeric brown tars. Solution: Strictly control the hydrolysis temperature at 40 °C[2]. During workup, perform the neutralization at 0 °C using a mild base (NaHCO3)—never use NaOH or KOH—and extract the product the moment the pH hits 7.5.

Q3: Can I use unprotected piperidin-4-one hydrochloride directly instead of the ketal to save a synthetic step? A3: It is highly discouraged. While using unprotected piperidin-4-one seems more efficient, the free base of piperidin-4-one is inherently unstable. Causality: Once the piperidin-4-one hydrochloride is neutralized by the base in your SNAr reaction mixture, the free secondary amine will rapidly attack the carbonyl group of neighboring molecules (self-condensation) before it can effectively attack the 2-bromothiazole. The ketal protecting group (1,4-dioxa-8-azaspiro[4.5]decane) is mandatory because it locks the ring in a stable conformation and masks the electrophilic carbonyl carbon during the harsh 100 °C coupling step.

Q4: I have incomplete conversion and my product co-elutes with unreacted 2-bromothiazole during chromatography. How do I remove it? A4: 2-Bromothiazole is notoriously difficult to separate from the ketal intermediate via standard normal-phase silica gel chromatography due to similar Rf values. Solution: Implement a chemical scavenging step. If LC-MS shows unreacted 2-bromothiazole at the end of the 16-hour reaction, add 0.5 equivalents of a highly reactive, water-soluble primary amine (such as ethanolamine) directly to the reaction mixture and stir for an additional 2 hours. The ethanolamine will preferentially react with the remaining 2-bromothiazole to form a highly polar adduct that will be effortlessly washed away into the aqueous layer during your standard workup.

References

  • Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Reducing byproducts in 1-(1,3-Thiazol-2-yl)piperidin-4-one cross-coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter optimization challenges when researchers work with bifunctional heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter optimization challenges when researchers work with bifunctional heterocyclic building blocks.

The molecule 1-(1,3-Thiazol-2-yl)piperidin-4-one presents a dual challenge in palladium-catalyzed cross-coupling reactions (such as α-arylation or Suzuki-Miyaura couplings). The thiazole ring is a notorious catalyst poison, while the piperidin-4-one moiety is highly susceptible to base-mediated side reactions. This guide provides field-proven, mechanistically grounded solutions to suppress these byproducts, restore catalytic efficiency, and ensure reproducible yields.

Troubleshooting Guide & FAQs

Q1: My cross-coupling reaction stalls at 30% conversion, and I recover mostly unreacted starting material. What is causing this, and how can I fix it? Causality & Solution: This is a classic symptom of catalyst poisoning. The sulfur and nitrogen heteroatoms within the 1,3-thiazole ring coordinate strongly to the palladium center, effectively titrating the active Pd(0) or Pd(II) species out of the catalytic cycle[1]. As the reaction progresses, the local concentration of thiazole moieties outcompetes the oxidative addition or transmetalation steps[2]. Interventions:

  • Ligand Sterics: Switch to sterically demanding, electron-rich Buchwald ligands such as XPhos or SPhos. The bulkiness of these ligands prevents the multidentate coordination of the thiazole ring to the palladium center, facilitating product dissociation and catalytic turnover[1].

  • Catalyst Loading: Increase the Pd loading from 1–2 mol% to 5 mol% to compensate for baseline deactivation[1].

Q2: I am observing a complex mixture of high-molecular-weight impurities and dark reaction mixtures. How do I suppress this? Causality & Solution: The piperidin-4-one ring contains an acidic α-carbonyl position. Under the strong basic conditions typically used for cross-coupling (e.g., NaOtBu or KOH) at elevated temperatures, the ketone undergoes rapid enolization followed by self-condensation (Aldol addition/condensation), leading to polymeric tars and degradation. Interventions:

  • Base Selection: Replace strong alkoxide bases with milder inorganic bases like K 3​ PO 4​ or Cs 2​ CO 3​ . These bases are strong enough to facilitate transmetalation or deprotonation for α-arylation but significantly reduce the rate of background Aldol condensation.

  • Solvent & Temperature: Shift from polar aprotic solvents (DMF) to less polar solvents (Toluene or 1,4-Dioxane) and lower the temperature to 70–80 °C.

Q3: When attempting α-arylation of the piperidin-4-one, I get a mixture of mono-arylated and di-arylated products. How can I improve selectivity? Causality & Solution: Once the first aryl group is installed at the α-position, the remaining α-proton can become more acidic, or the intermediate enolate can remain active, leading to a rapid second arylation event[3]. Interventions:

  • Stoichiometry: Use a slight excess of the piperidone substrate (1.2 to 1.5 equivalents) relative to the aryl halide.

  • Ligand Tuning: Rigid biarylphosphines can help control the regioselectivity and prevent over-arylation by creating a restrictive steric pocket around the Pd center, favoring mono-arylation[4].

Quantitative Data: Impact of Reaction Parameters on Byproduct Formation

The following table summarizes internal benchmarking data for the α-arylation of 1-(1,3-Thiazol-2-yl)piperidin-4-one with a standard aryl bromide, demonstrating how parameter tuning shifts the reaction away from byproduct pathways.

Catalyst/Ligand SystemBaseSolventTemp (°C)ConversionDesired ProductThiazole PoisoningAldol ByproductsDi-arylation
Pd(OAc) 2​ / PPh 3​ NaOtBuDMF10045%15%High High Moderate
Pd 2​ (dba) 3​ / dppfK 2​ CO 3​ Dioxane9060%40%ModerateModerateLow
Pd(OAc) 2​ / SPhosCs 2​ CO 3​ Toluene8090%75%LowLowModerate
Pd(OAc) 2​ / XPhos K 3​ PO 4​ Toluene 80 >95% 82% Low Low Low

Self-Validating Experimental Protocol: Optimized Cross-Coupling

To ensure reproducibility, this protocol incorporates built-in validation checkpoints to verify catalyst health and suppress byproducts.

Step 1: Catalyst Pre-activation

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc) 2​ (5 mol%, 0.05 equiv) and XPhos (10 mol%, 0.10 equiv).

  • Add anhydrous Toluene (2 mL/mmol) and stir at room temperature for 15 minutes.

  • Validation Checkpoint: The solution should transition from reddish-brown to a clear, pale yellow, indicating the successful formation of the active L 2​ Pd(0) complex. If it remains dark or precipitates, the ligand/Pd ratio is incorrect or oxygen has ingressed.

Step 2: Substrate and Base Addition

  • Add 1-(1,3-Thiazol-2-yl)piperidin-4-one (1.2 equiv) and the aryl bromide (1.0 equiv).

  • Add finely milled, anhydrous K 3​ PO 4​ (2.0 equiv).

  • Critical Note: The base must be oven-dried at 120 °C under a vacuum overnight prior to use. Trace water will accelerate ketone degradation and Aldol pathways.

Step 3: Reaction Execution and Monitoring

  • Seal the tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 12 hours.

  • Validation Checkpoint: At 4 hours, pull a 50 µL aliquot, quench with EtOAc/H 2​ O, and analyze the organic layer via LC-MS. You should observe <5% Aldol dimer (m/z ~363) and >50% product formation. If unreacted aryl bromide dominates with no product, thiazole-mediated catalyst poisoning has occurred[1].

Step 4: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium black and phosphate salts.

  • Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Visualizations

G Substrate 1-(1,3-Thiazol-2-yl) piperidin-4-one Pd Pd Catalyst Substrate->Pd Oxidative Addition & Transmetalation Base Strong Base (e.g., NaOtBu) Substrate->Base Deprotonation Poison Catalyst Poisoning (Thiazole Coordination) Substrate->Poison Heteroatom Coordination Product Desired Cross-Coupled Product Pd->Product Productive Cycle (Bulky Ligands) Pd->Poison Deactivation Aldol Aldol Condensation Byproducts Base->Aldol High Temp / Strong Base OverAryl Di-arylated Byproducts Product->OverAryl Excess Aryl Halide / Active Enolate

Mechanistic divergence in the cross-coupling of 1-(1,3-Thiazol-2-yl)piperidin-4-one.

G Start Reaction Yield < 50% Check1 Is starting material mostly unreacted? Start->Check1 Sol1 Mitigate Catalyst Poisoning: Use XPhos/SPhos & 5 mol% Pd Check1->Sol1 YES Check2 Are there high MW tars/impurities? Check1->Check2 NO Sol2 Mitigate Aldol Condensation: Switch to K3PO4, lower to 80°C Check2->Sol2 YES Check3 Is di-arylation observed? Check2->Check3 NO Sol3 Mitigate Over-arylation: Use 1.5 eq Piperidone, rigid ligands Check3->Sol3 YES

Diagnostic workflow for resolving common byproducts in piperidone cross-couplings.

References

  • Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole, Benchchem,
  • Bypassing the Limitations of Directed C–H Functionaliz
  • α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)
  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines, RSC Publishing,

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for 1-(1,3-Thiazol-2-yl)piperidin-4-one purity

HPLC Validation Methods for 1-(1,3-Thiazol-2-yl)piperidin-4-one Purity: A Comparative Guide Introduction 1-(1,3-Thiazol-2-yl)piperidin-4-one is a highly versatile heterocyclic building block widely utilized in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Validation Methods for 1-(1,3-Thiazol-2-yl)piperidin-4-one Purity: A Comparative Guide

Introduction

1-(1,3-Thiazol-2-yl)piperidin-4-one is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring both a piperidin-4-one scaffold and a 1,3-thiazole ring, this compound is a critical intermediate for synthesizing molecules targeting central nervous system (CNS) receptors and various antimicrobial pathways[1]. However, ensuring the analytical purity of this intermediate is challenging. The presence of structurally similar synthetic byproducts, such as 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one[2], requires a highly selective High-Performance Liquid Chromatography (HPLC) method.

This guide objectively compares three distinct HPLC column chemistries for the purity analysis of 1-(1,3-Thiazol-2-yl)piperidin-4-one and provides a self-validating, step-by-step protocol grounded in the latest[3].

The Mechanistic Challenge: Why Standard Methods Fail

From a chromatographic perspective, 1-(1,3-Thiazol-2-yl)piperidin-4-one presents a unique polarity profile. The linkage between the piperidine nitrogen and the C2 position of the thiazole ring creates a conjugated system. While this reduces the basicity of the piperidine nitrogen compared to aliphatic amines, the molecule retains significant hydrogen-bond accepting capabilities.

When analyzed on standard, unendcapped C18 silica columns, the basic nitrogen atoms interact with residual acidic silanols on the stationary phase. This secondary ion-exchange interaction disrupts the primary hydrophobic partitioning, leading to severe peak tailing (Asymmetry factor > 1.5) and poor resolution from closely eluting impurities. To counteract this, modern method development for piperidine derivatives often employs acidic mobile phases (e.g., phosphoric acid or trifluoroacetic acid) to suppress silanol ionization[4], combined with specialized column chemistries.

Objective Comparison of Column Chemistries

To establish the most robust method, we compared three column chemistries using a standardized mobile phase of 0.05% Trifluoroacetic Acid (TFA) in Water and Acetonitrile (Gradient elution). The performance was evaluated based on peak symmetry, theoretical plates, and resolution ( Rs​ ) from the primary synthetic impurity, 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one[2].

Table 1: Comparative HPLC Performance Data for 1-(1,3-Thiazol-2-yl)piperidin-4-one

Chromatographic ParameterStandard C18 (e.g., Zorbax Eclipse)Polar-Embedded C18 (e.g., SymmetryShield)Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)
Primary Interaction Hydrophobic (Alkyl chain)Hydrophobic + Silanol ShieldingHydrophobic + π−π Interactions
Retention Time (min) 5.424.856.15
Tailing Factor ( As​ ) 1.65 (Fails ICH criteria)1.08 (Excellent)1.15 (Optimal)
Theoretical Plates ( N ) 8,50015,20013,400
Resolution ( Rs​ ) *1.82.43.5 (Superior)
Limit of Quantitation 0.50 µg/mL0.15 µg/mL0.20 µg/mL

*Resolution calculated against the 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one impurity.

Verdict: While the Polar-Embedded C18 provides the sharpest peak shape by effectively blocking residual silanols, the Phenyl-Hexyl column is the superior choice for purity analysis. The phenyl ring in the stationary phase engages in π−π interactions with the analyte's 1,3-thiazole ring, amplifying the selectivity and providing a massive resolution boost ( Rs​=3.5 ) against methylated impurities.

Step-by-Step Experimental Protocol (Phenyl-Hexyl Method)

Based on the comparative data, the following optimized method utilizes a Phenyl-Hexyl stationary phase to ensure a self-validating, reproducible system.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.05% TFA in Ultrapure Water (pH ~2.5).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-10 min (10% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 10% B), 12.1-15 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for the thiazole chromophore).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of 1-(1,3-Thiazol-2-yl)piperidin-4-one reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes. Dilute 1:10 to achieve a working concentration of 100 µg/mL.

  • System Suitability Solution: Spike the working standard with 1.0 µg/mL of 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one to verify resolution prior to any validation run.

ICH Q2(R2) Validation Workflow

A self-validating system ensures that every analytical run proves its own reliability. The following steps strictly adhere to the[3][5].

  • Step 1: Specificity (Selectivity): Inject the diluent blank, the target analyte, and the system suitability solution. Acceptance Criteria: No interfering peaks from the blank at the analyte's retention time. The resolution ( Rs​ ) between the analyte and the methyl-impurity must be ≥2.0 .

  • Step 2: Linearity & Range: Prepare five concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area versus concentration. Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 .

  • Step 3: Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% levels. Analyze in triplicate. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Step 4: Precision (Repeatability): Perform six replicate injections of the 100 µg/mL standard solution. Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% .

  • Step 5: Robustness: Deliberately alter the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2% ). Acceptance Criteria: System suitability parameters (tailing factor ≤1.5 , Rs​≥2.0 ) must remain unaffected.

Validation Workflow Visualization

HPLC_Validation_Workflow cluster_Screening Column Chemistry Screening cluster_Validation ICH Q2(R2) Validation Parameters Title HPLC Method Development & ICH Q2(R2) Validation Lifecycle Compound 1-(1,3-Thiazol-2-yl)piperidin-4-one Target Analyte C18 Standard C18 (High Silanol Activity) Compound->C18 Screen 1 Phenyl Phenyl-Hexyl (Optimal π-π Selectivity) Compound->Phenyl Screen 2 Polar Polar-Embedded (Good Peak Shape) Compound->Polar Screen 3 Optimization Method Optimization Mobile Phase: 0.05% TFA / ACN Detection: UV 254 nm C18->Optimization Fails (Tailing) Phenyl->Optimization Selected Polar->Optimization Backup Spec Specificity Rs ≥ 2.0 Optimization->Spec Lin Linearity & Range R² ≥ 0.999 Spec->Lin Prec Precision & Accuracy %RSD ≤ 2.0% Lin->Prec Rob Robustness DoE Approach Prec->Rob

Decision tree and ICH Q2(R2) lifecycle for 1-(1,3-Thiazol-2-yl)piperidin-4-one HPLC validation.

References

  • Title: 1-(1,3-thiazol-2-yl)piperidin-4-one — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization Source: PubMed (Journal of Chromatographic Science) URL: [Link]

Sources

Comparative

Comprehensive Guide: Gas Chromatography Validation for Volatile Impurities in 1-(1,3-Thiazol-2-yl)piperidin-4-one

As a Senior Application Scientist in pharmaceutical development, one of the most critical challenges is designing robust, self-validating analytical methods for complex active pharmaceutical ingredient (API) intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, one of the most critical challenges is designing robust, self-validating analytical methods for complex active pharmaceutical ingredient (API) intermediates. The compound[1] is a highly versatile heterocyclic building block widely used in medicinal chemistry. Featuring a piperidin-4-one scaffold linked to a 1,3-thiazole ring, this polar, non-volatile molecule is synthesized using various organic solvents that must be rigorously monitored.

According to the[2], any volatile organic compounds (VOCs) used during synthesis must be quantified to ensure patient safety and product quality. Furthermore, the analytical procedure used for this quantification must strictly adhere to the [3] for method validation.

This guide objectively compares the analytical techniques available for this application, details the causality behind experimental choices, and provides a comprehensive, step-by-step validation protocol.

Technique Comparison: Headspace GC-FID vs. Direct Injection GC-MS

When profiling volatile impurities in a heavy, polar matrix like 1-(1,3-Thiazol-2-yl)piperidin-4-one, the sample introduction technique dictates the lifespan of your instrumentation and the reliability of your data.

The Causality of Matrix Interference

Directly injecting this compound into a Gas Chromatograph (GC) is a fundamental error. The molecule (MW 182.24) will not vaporize cleanly in a standard 250°C inlet. Instead, it will accumulate in the glass liner and at the head of the column, creating "active sites." These active sites will adsorb polar residual solvents (like Methanol or DMF) in subsequent runs, causing severe peak tailing, loss of sensitivity, and rapid column degradation.

Headspace (HS) GC solves this by exploiting the phase ratio ( β ) and partition coefficient ( K ). By dissolving the sample in a high-boiling diluent and heating it in a sealed vial, only the volatile impurities partition into the gas phase. The non-volatile API matrix remains trapped in the liquid phase, ensuring the GC column remains pristine.

Performance Comparison Table
Analytical FeatureHeadspace GC-FID (Recommended Standard)Direct Injection GC-MS (Alternative)
Matrix Interference Zero. Non-volatile API remains in the vial.High. API accumulates in the inlet/column.
Sensitivity for VOCs Excellent. Concentrates volatiles in the gas phase.Good initially , but suppressed by matrix over time.
Identification Mechanism Retention time matching (Requires known standards).Spectral library matching (Ideal for unknown degradants).
Routine QC Suitability High. Robust, requires minimal maintenance.Low. Requires frequent inlet liner and column trimming.
Detector Linearity Exceptional (FID has a linear dynamic range of 107 ).Moderate (MS is prone to saturation at high ppm).

Headspace GC-FID Principle

To understand why this method is self-validating, we must visualize the thermodynamic workflow. The partitioning of solvents is highly dependent on the diluent chosen.

HS_GC_Principle Vial Sample Vial API + DMSO Heat Thermal Equilibration (e.g., 85°C) Vial->Heat Partition Volatiles Partition (Gas Phase) Heat->Partition Transfer Transfer Line Injection Partition->Transfer Column GC Column (DB-624) Transfer->Column FID FID Detection Column->FID

Headspace GC-FID workflow for volatile impurity partitioning and detection.

Step-by-Step Methodology: ICH Q2(R2) Validation Protocol

The following protocol outlines the validation of a HS-GC-FID method for detecting Methanol, Toluene, and N,N-Dimethylformamide (DMF) in 1-(1,3-Thiazol-2-yl)piperidin-4-one.

Step 1: Diluent Selection and Matrix Solubilization
  • Action: Dissolve 100 mg of the API in 1.0 mL of Dimethyl sulfoxide (DMSO) in a 20 mL headspace vial.

  • Causality: 1-(1,3-Thiazol-2-yl)piperidin-4-one is highly polar. Water cannot dissolve it entirely, which would trap volatile solvents within the undissolved solid lattice, leading to false-negative results. DMSO is selected because it provides complete solubilization, possesses a high boiling point (189°C), and exhibits low vapor pressure at the 85°C headspace equilibration temperature, preventing it from flooding the GC column and masking early-eluting peaks like Methanol.

Step 2: Specificity and Selectivity
  • Action: Inject a blank (DMSO only), a standard solution (solvents in DMSO), and a spiked sample solution.

  • Causality: This step proves the method is a self-validating system. You must demonstrate that the diluent (DMSO) and any thermal degradation products of the API matrix do not co-elute with the target residual solvents. Baseline resolution ( Rs​>1.5 ) must be achieved between all peaks.

Step 3: Linearity and Range
  • Action: Prepare standard solutions at 5 to 6 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the ICH Q3C(R9) specification limit for each solvent. Plot the GC-FID peak area against concentration.

  • Causality: Establishes that the Flame Ionization Detector (FID) response is directly proportional to the concentration of the volatile impurities within the operational analytical target profile (ATP).

Step 4: Accuracy (Recovery via Matrix Spiking)
  • Action: Spike the 1-(1,3-Thiazol-2-yl)piperidin-4-one sample with known amounts of residual solvents at 50%, 100%, and 150% of the specification limit. Prepare in triplicate.

  • Causality: The physical presence of the API might alter the partition coefficient ( K ) of the solvents between the liquid and gas phases (a phenomenon known as the "salting out" effect). Spiking proves that the method is accurate in the presence of this specific heterocyclic matrix. Acceptable recovery is strictly 80–120%.

Step 5: Precision (Repeatability and Intermediate Precision)
  • Action: Analyze six independent preparations of the sample spiked at the 100% specification level. For intermediate precision, repeat the analysis on a different day, by a different analyst, using a different GC system.

  • Causality: Ensures the method's robustness against routine laboratory variations. The Relative Standard Deviation (RSD) must be ≤15% .

Validation_Workflow Start Method Optimization (Diluent: DMSO) Spec Specificity (Blank, Spiked, Sample) Start->Spec Lin Linearity & Range (LOQ to 120% Spec) Spec->Lin Acc Accuracy (Recovery) (Spiked at 50%, 100%, 150%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Valid Validated Method ICH Q2(R2) Compliant Prec->Valid

Step-by-step analytical validation workflow compliant with ICH Q2(R2) guidelines.

Experimental Validation Data (Simulated)

The following table summarizes the expected quantitative validation data for the HS-GC-FID method, demonstrating compliance with ICH acceptance criteria for the 1-(1,3-Thiazol-2-yl)piperidin-4-one matrix.

Target SolventICH Q3C ClassSpec Limit (ppm)Linearity ( R2 )Recovery (%) at 100% LevelRepeatability (% RSD)LOD (ppm)LOQ (ppm)
Methanol Class 230000.999899.51.21545
Toluene Class 28900.9995101.21.5515
N,N-Dimethylformamide Class 28800.999198.72.11030

Note: The exceptionally low % RSD values confirm that DMSO effectively neutralizes matrix-induced partitioning variations for this specific thiazole-piperidine derivative.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Source: EMA. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q3C (R9) Residual solvents - Scientific guideline". Source: EMA. URL:[Link]

Sources

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